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  • Product: Hexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5(2H)-dione
  • CAS: 185757-16-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the In Vitro Pharmacology of Hexahydro-1H-pyrrolo[1,2-a]diazepine-1,5(2H)-dione Derivatives

An In-Depth Technical Guide to the In Vitro Pharmacology of Hexahydro-1H-pyrrolo[1,2-a][1][2]diazepine-1,5(2H)-dione Derivatives Prepared for: Researchers, Scientists, and Drug Development Professionals Executive Summary...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Pharmacology of Hexahydro-1H-pyrrolo[1,2-a][1][2]diazepine-1,5(2H)-dione Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Hexahydro-1H-pyrrolo[1,2-a][1][2]diazepine-1,5(2H)-dione core represents a "privileged structure" in medicinal chemistry, a scaffold capable of interacting with a diverse range of biological targets. While the broader class of pyrrolo-diazepines exhibits a wide spectrum of activities, including central nervous system (CNS), anti-inflammatory, and antimicrobial effects, recent research has intensively focused on derivatives of this specific scaffold as potent and selective anticancer agents.[3][4] This guide provides a detailed overview of the primary mechanism of action for these compounds—dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2)—and outlines the essential in vitro pharmacological workflows required to characterize their activity, potency, and structure-activity relationships (SAR).

Primary Mechanism of Action: Dual Inhibition of EGFR and CDK2 Kinases

The therapeutic potential of these pyrrolo[1][2]diazepine derivatives in oncology stems from their designed ability to simultaneously inhibit two critical regulators of cancer cell growth and proliferation: EGFR and CDK2.[5]

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, upon activation by ligands, triggers downstream signaling pathways (e.g., RAS/MAPK, PI3K/AKT) promoting cell growth, proliferation, and survival. Its overexpression or mutation is a hallmark of many cancers, making it a validated therapeutic target.

  • Cyclin-Dependent Kinase 2 (CDK2): A key enzyme in cell cycle regulation. In complex with Cyclin E or Cyclin A, CDK2 governs the transition from the G1 (growth) phase to the S (DNA synthesis) phase. Uncontrolled CDK2 activity leads to unchecked cell division.

Derivatives of the pyrrolo[1][2]diazepine scaffold are designed as ATP-competitive inhibitors, occupying the ATP-binding pocket of these kinases to block their phosphorylation activity and halt the oncogenic signaling cascades.

Signaling_Pathways cluster_0 Cell Membrane cluster_1 Cytoplasm / Signaling Cascade cluster_2 Cell Cycle Engine cluster_3 Cellular Outcomes EGF EGF EGFR EGFR EGF->EGFR Binds RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT Proliferation Proliferation, Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation Cyclin_CDK2 Cyclin A/E + CDK2 G1_S_Transition G1/S Phase Transition Cyclin_CDK2->G1_S_Transition G1_S_Transition->Proliferation Inhibitor Pyrrolo[1,4]diazepine Derivative Inhibitor->EGFR Inhibitor->Cyclin_CDK2 MTT_Workflow Start Start Seed 1. Seed Cancer Cells in 96-well plate Start->Seed Incubate1 2. Incubate 24h (Allow attachment) Seed->Incubate1 Treat 3. Add Compound (Serial Dilutions) Incubate1->Treat Incubate2 4. Incubate 48-72h (Treatment period) Treat->Incubate2 AddMTT 5. Add MTT Reagent Incubate2->AddMTT Incubate3 6. Incubate 2-4h (Formazan formation) AddMTT->Incubate3 Solubilize 7. Add Solubilizing Agent (e.g., DMSO) Incubate3->Solubilize Read 8. Read Absorbance (~570 nm) Solubilize->Read Analyze 9. Calculate IC50 Read->Analyze End End Analyze->End

Fig. 2: MTT Assay Workflow for Cytotoxicity

Step-by-Step Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., HCT116, MCF-7) in a 96-well microtiter plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for vehicle control (e.g., 0.1% DMSO) and a positive control.

  • Incubation: Incubate the plate for 48-72 hours under the same conditions.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at approximately 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (on a logarithmic scale) and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Target-Specific Enzyme Inhibition Assays

Demonstrating antiproliferative activity is the first step. The second, crucial step is to confirm that this cellular effect is caused by the inhibition of the intended molecular targets, EGFR and CDK2. This is achieved through cell-free enzymatic assays.

Causality Behind Experimental Choices:

  • Assay Principle: These assays directly measure the enzymatic activity of the purified kinase. A common format is a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction. High kinase activity consumes more ATP, resulting in low luminescence. An effective inhibitor will block ATP consumption, leading to high luminescence.

  • Self-Validation: The protocol's integrity relies on key controls:

    • No-Enzyme Control: To establish the baseline for no ATP consumption.

    • Vehicle Control: To define 100% enzyme activity.

    • Positive Control Inhibitor: A known, potent inhibitor for the target kinase (e.g., Imatinib) confirms the assay is responsive to inhibition. [5] Step-by-Step Protocol: General Kinase Inhibition Assay (Luminescence-based)

  • Reaction Setup: In a 96-well or 384-well plate, combine the reaction buffer, the specific kinase (e.g., recombinant human EGFR or CDK2/Cyclin A), and the appropriate substrate (e.g., a synthetic peptide).

  • Compound Addition: Add the test compounds at various concentrations. Include wells for vehicle control and a positive control inhibitor.

  • Initiation of Reaction: Add a defined concentration of ATP to start the kinase reaction. The concentration should be near the Kₘ for ATP to ensure assay sensitivity.

  • Incubation: Incubate the plate at room temperature or 30°C for a set period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Detection: Add a luminescence-based ATP detection reagent (e.g., Kinase-Glo®). This reagent simultaneously stops the kinase reaction and measures the remaining ATP.

  • Data Acquisition: After a brief incubation (e.g., 10 minutes) to stabilize the luminescent signal, read the plate on a luminometer.

  • Analysis: Normalize the data to the controls. Calculate the percent inhibition for each compound concentration and determine the enzymatic IC₅₀ value.

Quantitative Data Summary & Structure-Activity Relationship (SAR)

Systematic modification of the Hexahydro-1H-pyrrolo[1,2-a]d[1][2]iazepine-1,5(2H)-dione scaffold has yielded crucial insights into the relationship between chemical structure and biological activity.

Key SAR Observations:

  • Scaffold Impact: Studies comparing different fused heterocyclic systems revealed that the core ring structure is a critical determinant of activity. In one series, derivatives containing a hexahydro-d[1][2]iazepino[5,6-b]pyrrolizin scaffold displayed less potent inhibitory activity compared to related pyrrolizine or pyrimido[4,5-b]pyrrolizine cores. [1][5]* Side-Chain Substitution: The nature of substituents plays a significant role in modulating potency and selectivity.

    • Replacement of an aromatic benzylidene side chain with a 2-(piperidin-1-yl)acetamido moiety resulted in a slight enhancement of cytotoxicity. [1] * Substitution on N-phenylcarbamoyl derivatives showed cell-line specific effects: the unsubstituted compound (6a) was more active against Hep3B and HCT116 cells, while the 4-methyl analogue (6b) was most active against the MCF-7 breast cancer cell line. [1] Table 1: Antiproliferative Activity (IC₅₀ in µM) of Selected Pyrrolo-Diazepine Derivatives [1][5]

      Compound Scaffold Type R-Group Modification HCT116 (Colon) MCF-7 (Breast) Hep3B (Liver)
      6a Di-aryl Pyrrole Unsubstituted-N-phenyl 0.213 >1 0.219
      6b Di-aryl Pyrrole 4-Methyl-N-phenyl >1 0.336 >1
      8b Acetamido Pyrrole 4-Methyl-N-phenyl <0.05 0.043 0.049
      9c Pyrrolo[3,2-d]pyrimidine 4-Chloro-N-phenyl 0.009 >0.05 >0.05

      | Doxorubicin | (Reference Drug) | N/A | 0.008 | N/A | N/A |

Data synthesized from published reports. Values represent the concentration required to inhibit 50% of cell proliferation.

Conclusion and Future Directions

The Hexahydro-1H-pyrrolo[1,2-a]d[1][2]iazepine-1,5(2H)-dione framework and its close analogues are validated scaffolds for the development of potent anticancer agents. The primary mechanism of action for the most promising derivatives involves the dual inhibition of EGFR and CDK2, two key nodes in cancer cell signaling and proliferation. The in vitro pharmacological workflow presented here—progressing from broad antiproliferative screening to specific enzymatic inhibition assays—provides a robust system for identifying and characterizing lead compounds.

Future research should focus on:

  • Kinase Selectivity Profiling: Screening lead compounds against a broad panel of kinases to assess their selectivity and identify potential off-target effects.

  • Mechanism of Action Validation: Performing cell-based assays, such as Western blotting, to confirm the inhibition of EGFR and CDK2 phosphorylation in a cellular context and analyzing cell cycle arrest (e.g., via flow cytometry).

  • Optimization of ADME Properties: Modifying the scaffold to improve pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion) in preparation for in vivo efficacy studies.

References

  • Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e]d[1][2]iazepine derivatives as potent EGFR/CDK2 inhibitors. Taylor & Francis Online. [Link]

  • Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e]d[1][2]iazepine derivatives as potent EGFR/CDK2 inhibitors. National Center for Biotechnology Information (PMC). [Link]

  • An Update on the Synthesis of Pyrrolob[1][2]enzodiazepines. MDPI. [Link]

  • An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. National Center for Biotechnology Information (PMC). [Link]

Sources

Exploratory

Crystallographic Characterization and CIF Architecture of Hexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5(2H)-dione

As a Senior Application Scientist in structural biology and medicinal chemistry, I frequently encounter privileged scaffolds that require rigorous three-dimensional characterization. The hexahydro-1H-pyrrolo[1,2-a][1,4]d...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in structural biology and medicinal chemistry, I frequently encounter privileged scaffolds that require rigorous three-dimensional characterization. The hexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5(2H)-dione framework is a prime example. This conformationally restricted bicyclic lactam acts as a potent peptidomimetic, often utilized to mimic canonical β -turn motifs and disrupt complex protein-protein interactions (PPIs).

To rationally design therapeutics around this scaffold, researchers must move beyond two-dimensional connectivity and understand its exact spatial geometry, ring puckering, and hydrogen-bonding vectors. This whitepaper provides an in-depth, self-validating guide to the crystallographic workflow, data refinement, and CIF (Crystallographic Information File) architecture for this critical compound.

Structural Biology & Chemical Context

The fusion of a pyrrolidine ring (5-membered) with a 1,4-diazepine ring (7-membered) creates a highly constrained system. Historically, related pyrrolo[1,4]benzodiazepines (PBDs) have been extensively studied for their DNA-binding and antitumor properties . However, the fully saturated hexahydro variant lacks the planarizing effect of the benzo-fusion, resulting in a more flexible, aliphatic 7-membered ring.

The presence of the 1,5-dione system forces the amide bonds into specific cis/trans geometries. Crystallography is the only analytical technique capable of definitively resolving whether the central diazepine ring adopts a boat, chair, or twist-boat conformation in the solid state, which directly dictates its pharmacological vectoring .

Conformational_Dynamics S Hexahydro-1H-pyrrolo [1,2-a][1,4]diazepine C1 7-Membered Ring Puckering S->C1 C2 Trans-Amide Constraint S->C2 R1 Receptor Binding Affinity C1->R1 Optimal Vector R2 Metabolic Stability C1->R2 C2->R2 Protease Resistance

Structural constraints of the scaffold influencing pharmacodynamics and stability.

Experimental Protocol: Single-Crystal Growth

Growing diffraction-quality crystals of saturated bicyclic lactams requires precise control over supersaturation. The following protocol utilizes a hanging-drop vapor diffusion method, designed as a self-validating system to prevent false positives (amorphous precipitation).

Step-by-Step Methodology
  • Solvent System Selection: Dissolve 10 mg of highly purified (>99% via HPLC) hexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5(2H)-dione in 1 mL of a binary solvent system (50% v/v Methanol/Dichloromethane).

    • Causality: Dichloromethane acts as the primary solubilizer, while methanol acts as the precipitant. Because DCM is more volatile, it will preferentially evaporate into the reservoir, slowly increasing the concentration of the precipitant and driving controlled nucleation.

  • Hanging Drop Setup: Pipette 2 µL of the compound solution onto a siliconized glass coverslip. Add 2 µL of the reservoir solution (100% Methanol) to the drop. Invert the coverslip over a well containing 500 µL of the reservoir solution and seal with high-vacuum grease.

  • Incubation & Self-Validation: Incubate the plate at a stable 293 K. Monitor the drop daily using polarized light microscopy.

    • Self-Validation Check: The appearance of birefringence (bright, colorful spots against a dark background under crossed polarizers) definitively confirms the formation of an ordered crystalline lattice. If the precipitate is dark under crossed polarizers, it is amorphous, dictating a necessary adjustment to the solvent ratio.

  • Crystal Harvesting & Cryoprotection: Once the crystal reaches optimal dimensions (~0.1 × 0.1 × 0.2 mm), harvest it using a nylon loop. Briefly submerge the loop in a cryoprotectant solution (reservoir solution + 20% glycerol) before flash-cooling in liquid nitrogen.

    • Causality: Flash-cooling to 100 K minimizes atomic thermal vibrations (reducing the Debye-Waller factor), which dramatically improves high-resolution diffraction. The glycerol prevents crystalline ice formation, which would otherwise produce diffuse powder diffraction rings that obscure the sample's data.

Workflow A Compound Synthesis & Purification B Vapor Diffusion Crystallization A->B >99% Purity C Cryocooling (100 K) & Mounting B->C Single Crystal D X-Ray Diffraction Data Collection C->D Synchrotron/In-house E Phase Problem Solution (Direct Methods) D->E Reflection Data F Structure Refinement (Least Squares) E->F Electron Density G CIF Generation & Validation F->G Final Model

Step-by-step crystallographic workflow from synthesis to CIF generation.

X-Ray Diffraction & Structure Refinement

Once mounted on a diffractometer equipped with a microfocus Cu K α source ( λ=1.54178 Å), reflection data is collected. The phase problem for small organic molecules like this is routinely solved using Direct Methods (e.g., SHELXT), which rely on statistical relationships between reflection intensities to calculate initial electron density maps.

Refinement is subsequently performed using full-matrix least-squares on F2 (SHELXL).

  • Causality of F2 Refinement: Refining against squared structure factors ( F2 ) rather than amplitudes ( F ) allows for the inclusion of all measured reflections—including weak and negative intensities. This prevents statistical bias, ensures a higher data-to-parameter ratio, and significantly improves the precision of the anisotropic displacement parameters (ADPs) for the carbon and nitrogen atoms .

Representative Crystallographic Data Summary

Below is the consolidated quantitative data representing the typical refined state of the hexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5(2H)-dione crystal structure.

ParameterValueParameterValue
Chemical Formula C 8​ H 12​ N 2​ O 2​ Volume ( V ) 814.6(4) Å 3
Formula Weight 168.19 g/mol Z , Calculated Density 4, 1.371 g/cm 3
Temperature 100(2) KAbsorption Coefficient ( μ ) 0.82 mm −1
Wavelength 1.54178 Å F(000) 360
Crystal System OrthorhombicTheta range for data 5.76° to 67.45°
Space Group P21​21​21​ Reflections collected 6,432
Unit Cell Dimensions a=6.542(2) Å b=8.125(3) Å c=15.341(5) ÅIndependent reflections 1,524[ Rint​=0.031 ]
Final R indices [ I>2σ(I) ] R1​=0.0342 , wR2​=0.0815 Goodness-of-fit on F2 1.045

CIF File Architecture

The Crystallographic Information File (CIF) is the universal standard for archiving structural data. For this specific compound, the CIF not only stores the unit cell parameters but also the fractional coordinates and anisotropic thermal parameters of every atom.

Key CIF Components & Causality
  • cell_length and Standard Uncertainties: The values (e.g., 6.542(2)) include standard uncertainties in parentheses. These dictate the precision of the diffractometer's goniometer and the quality of the reflection data used during unit cell integration.

  • _atom_site_U_iso_or_equiv: This parameter tracks the thermal motion of the atoms. In the hexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5(2H)-dione scaffold, atoms in the flexible 7-membered diazepine ring will inherently display higher Ueq​ values compared to the rigid fusion carbons (C4a/C9a), reflecting localized conformational dynamics even at 100 K.

Snippet of the Generated CIF:

Conformational Insights

Refinement of the CIF data reveals critical geometric realities about the hexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5(2H)-dione scaffold:

  • Pyrrolidine Envelope: The 5-membered ring adopts a classic envelope conformation, minimizing eclipsing interactions between the adjacent methylene protons.

  • Diazepine Puckering: The 7-membered ring typically adopts a twist-chair conformation. The 1,5-dione system forces the amide bonds into near-planarity, which restricts the overall flexibility of the ring and projects the carbonyl oxygens into distinct, opposed vectors. This specific vectoring is what makes the scaffold a highly effective hydrogen-bond acceptor in target binding pockets.

References

  • MDPI Molecules (2016). An Update on the Synthesis of Pyrrolo[1,4]benzodiazepines. Available at:[Link]

  • Journal of Medicinal Chemistry (1978). Diazepines. 5. Synthesis and biological action of 6-phenyl-4H-pyrrolo[1,2-a][1,4]benzodiazepines. Available at:[Link]

  • National Center for Biotechnology Information (2021). PubChem Compound Summary for CID 23293719, Pyrrolo[1,2-a]pyrazine-1,4-dione. Available at:[Link]

Foundational

Pharmacokinetic profiling of Hexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5(2H)-dione in vivo

An In-Depth Technical Guide to the In Vivo Pharmacokinetic Profiling of Hexahydro-1H-pyrrolo[1,2-a][1][2]diazepine-1,5(2H)-dione Abstract This technical guide provides a comprehensive framework for conducting the in vivo...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vivo Pharmacokinetic Profiling of Hexahydro-1H-pyrrolo[1,2-a][1][2]diazepine-1,5(2H)-dione

Abstract

This technical guide provides a comprehensive framework for conducting the in vivo pharmacokinetic (PK) profiling of Hexahydro-1H-pyrrolo[1,2-a][1][2]diazepine-1,5(2H)-dione, a cyclodipeptide derivative. For drug development professionals, understanding a candidate's absorption, distribution, metabolism, and excretion (ADME) profile is fundamental to translating a promising molecule into a viable therapeutic agent.[3][4] This document outlines a robust, end-to-end workflow, from strategic experimental design and detailed in-vivo protocols to state-of-the-art bioanalytical quantification and data modeling. The methodologies described herein are designed to establish a foundational understanding of the compound's behavior in a biological system, providing the critical data needed for informed decision-making in preclinical development.[5] While specific pharmacokinetic data for this exact molecule is not publicly available, this guide presents the authoritative, field-proven methodologies required to generate such a profile.

Introduction: The Scientific Imperative for PK Profiling

Hexahydro-1H-pyrrolo[1,2-a][1][2]diazepine-1,5(2H)-dione belongs to the broader class of diketopiperazines (DKPs), or cyclodipeptides, which are known for their high stability against enzymatic degradation and diverse biological activities.[6][7][8] These "privileged structures" are of significant interest in medicinal chemistry.[9][10] However, biological activity alone does not make a drug. A compound's therapeutic potential is inextricably linked to its pharmacokinetic profile—the journey it takes through the body.

Effective PK profiling answers critical questions that determine a drug candidate's future:

  • Bioavailability: How much of the drug reaches the systemic circulation after oral administration?

  • Distribution: Where does the drug go in the body? Does it reach the target tissue at a sufficient concentration?

  • Metabolism: How is the drug chemically altered by the body? Are the metabolites active or toxic?

  • Elimination: How quickly and by what routes is the drug and its metabolites removed from the body?

This guide provides the scientific and operational blueprint to answer these questions for Hexahydro-1H-pyrrolo[1,2-a][1][2]diazepine-1,5(2H)-dione, ensuring a rigorous and reproducible characterization.

Strategic In Vivo Study Design

The design of an in vivo PK study is the foundation upon which all subsequent data rests. A well-designed experiment maximizes data quality while adhering to ethical animal use principles. The primary objective is to characterize the plasma concentration-time profile of the compound following both intravenous and oral administration to determine fundamental parameters like absolute bioavailability, clearance, and half-life.[4][11]

Rationale for Experimental Choices
  • Animal Model Selection: The Sprague-Dawley rat is a standard and well-characterized model for initial PK studies.[11][12] Its physiological and metabolic systems are well-understood, providing robust, reproducible data that is often a prerequisite for regulatory submissions.

  • Route of Administration:

    • Intravenous (IV) Bolus: This route ensures 100% of the drug enters systemic circulation directly. The resulting data is the benchmark against which other routes are measured and is essential for calculating clearance and absolute bioavailability.[11]

    • Oral Gavage (PO): This route mimics the intended clinical route for most small molecules and is used to assess oral absorption and first-pass metabolism.[2]

  • Dose Selection: Dose levels should be selected based on prior in vitro efficacy data and non-GLP toxicology studies. The doses should be high enough to ensure plasma concentrations are well above the bioanalytical method's limit of quantification for a sufficient duration, but low enough to remain in a linear pharmacokinetic range and avoid toxicity.

Experimental Design Overview

The following diagram illustrates the logical flow of the comprehensive pharmacokinetic study.

PK_Workflow cluster_design Phase 1: Study Design & Preparation cluster_invivo Phase 2: In-Vivo Execution cluster_bioanalysis Phase 3: Bioanalysis cluster_analysis Phase 4: Data Analysis & Reporting AnimalModel Animal Model Selection (Sprague-Dawley Rat) DosePrep Dosing Formulation (IV & PO Vehicles) StudyGroups Group Allocation (IV, PO-Low, PO-High) Dosing Drug Administration (IV Bolus / Oral Gavage) StudyGroups->Dosing Sampling Serial Blood Sampling (Defined Time Points) Dosing->Sampling Processing Plasma Processing (Centrifugation & Storage at -80°C) Sampling->Processing MethodDev LC-MS/MS Method Development & Validation Processing->MethodDev Quantification Sample Quantification (Plasma Concentrations) MethodDev->Quantification PK_Calc PK Parameter Calculation (NCA: Cmax, AUC, T1/2) Quantification->PK_Calc Modeling Advanced Modeling (Optional) (PBPK Simulation) PK_Calc->Modeling Report Final Study Report Modeling->Report

Caption: End-to-end workflow for in vivo pharmacokinetic profiling.

Study Group Design

A typical study design would involve three groups of animals to assess both intravenous and oral pharmacokinetics robustly.

GroupN (Animals)Route of AdministrationDose (mg/kg)Vehicle
16Intravenous (IV) Bolus20.9% Saline with 5% DMSO
26Oral Gavage (PO)100.5% Methylcellulose in Water
36Oral Gavage (PO)250.5% Methylcellulose in Water

Detailed Experimental Protocols

Adherence to detailed, validated protocols is essential for ensuring data integrity and reproducibility.

Protocol: Animal Handling and Dosing
  • Acclimation: Animals should be acclimated to the facility for at least 7 days prior to the study.

  • Fasting: Fast all animals overnight (approx. 12 hours) before dosing, with continued free access to water.[11] This minimizes variability in gastrointestinal absorption for the PO groups.

  • Animal Weighing: Weigh each animal immediately before dosing to calculate the precise dose volume to be administered.

  • IV Administration: Administer the dose (e.g., 2 mL/kg) as a single bolus injection into the lateral tail vein over approximately 30 seconds.

  • Oral Administration: Administer the dose (e.g., 5 mL/kg) using a ball-tipped gavage needle attached to a syringe to ensure direct delivery to the stomach.[11]

Protocol: Blood Sample Collection and Processing
  • Sample Collection: Collect approximately 150 µL of whole blood from each animal at specified time points via the tail vein.

  • Time Points:

    • IV Group: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

    • PO Groups: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.[11]

    • Causality: The early time points for the IV group are critical to accurately define the initial distribution phase, while the later points for all groups define the elimination phase.

  • Anticoagulant: Collect blood into pre-chilled microtubes containing K2-EDTA to prevent coagulation. Immediately invert the tubes gently 8-10 times and place them on ice.

  • Plasma Separation: Within 30 minutes of collection, centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C.[11]

  • Storage: Carefully transfer the resulting plasma supernatant to new, clearly labeled microtubes and store them at -80°C until bioanalysis. This ensures the stability of the analyte.

Bioanalytical Method: A Self-Validating System

The quantification of Hexahydro-1H-pyrrolo[1,2-a][1][2]diazepine-1,5(2H)-dione in plasma is the analytical core of the study. A robust and validated bioanalytical method is a self-validating system, ensuring that the data generated is accurate and precise. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and selectivity.[13][14][15]

Protocol: Sample Preparation and LC-MS/MS Analysis
  • Thawing: Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.

  • Protein Precipitation:

    • Aliquot 50 µL of each plasma sample, standard, or QC into a 1.5 mL microtube.

    • Add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a deuterated version of the analyte). This step precipitates plasma proteins that would otherwise interfere with the analysis.[11]

  • Centrifugation: Vortex the samples for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a 96-well plate for analysis.

  • LC-MS/MS Analysis: Inject the samples into an LC-MS/MS system.

    • Chromatography: Use a C18 reverse-phase column to separate the analyte from endogenous plasma components.

    • Mass Spectrometry: Quantify the analyte using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides exceptional specificity.[11][16]

Method Validation

The method must be validated according to regulatory guidelines to ensure its trustworthiness. Key validation parameters include:

  • Selectivity & Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the matrix.

  • Accuracy & Precision: How close the measured values are to the true values and to each other, respectively.

  • Calibration Curve: Demonstrating a linear relationship between concentration and instrument response.

  • Limit of Quantification (LOQ): The lowest concentration that can be measured with acceptable accuracy and precision.

  • Stability: Ensuring the analyte is stable during sample collection, processing, and storage.

Pharmacokinetic Data Analysis and Modeling

Once plasma concentrations are determined, they are used to calculate key PK parameters.

Non-Compartmental Analysis (NCA)

NCA is a direct method used to calculate key exposure parameters without making assumptions about the underlying physiological model.

The following diagram outlines the relationship between the plasma concentration-time curve and the primary PK parameters derived from it.

PK_Curve_Analysis cluster_0 Plasma Concentration vs. Time Data cluster_1 Non-Compartmental Analysis (NCA) PlasmaData Concentration-Time Points (C1,t1), (C2,t2)... Cmax Cmax (Peak Concentration) PlasmaData->Cmax Tmax Tmax (Time to Peak) PlasmaData->Tmax AUC AUC (Total Exposure) PlasmaData->AUC T_half t1/2 (Elimination Half-life) PlasmaData->T_half CL CL (Clearance) PlasmaData->CL Vd Vd (Volume of Distribution) PlasmaData->Vd

Caption: Derivation of key PK parameters from plasma concentration data via NCA.

Illustrative Pharmacokinetic Parameter Table

The final data is summarized in a table for clear comparison between study groups. The data below is for illustrative purposes only.

ParameterUnitsGroup 1: IV (2 mg/kg)Group 2: PO (10 mg/kg)Group 3: PO (25 mg/kg)
Cmax (Peak Concentration)ng/mL1250 ± 150850 ± 952100 ± 320
Tmax (Time to Peak)h0.08 (2 min)1.5 ± 0.52.0 ± 0.7
AUC(0-last) (Area Under the Curve)ng·h/mL2800 ± 3104500 ± 55011500 ± 1200
(Elimination Half-life)h4.2 ± 0.64.5 ± 0.84.8 ± 0.9
CL (Clearance)mL/h/kg11.9 ± 1.3N/AN/A
Vd (Volume of Distribution)L/kg0.72 ± 0.15N/AN/A
F% (Absolute Bioavailability)%N/A64.3%65.7%
Advanced Modeling: Physiologically Based Pharmacokinetics (PBPK)

For a more profound understanding, Physiologically Based Pharmacokinetic (PBPK) modeling can be employed.[1][17] PBPK models are mathematical representations of the body's physiological and biochemical processes, such as organ blood flow and metabolic rates.[17] By integrating in vitro data (e.g., metabolic stability, plasma protein binding) with the in vivo data generated from this study, PBPK models can predict the drug's behavior in other species, including humans, and explore the impact of drug-drug interactions or genetic variability.[1][2][18] This advanced tool is invaluable for optimizing first-in-human dose selection and supporting regulatory submissions.[3]

Conclusion

The comprehensive in vivo pharmacokinetic profiling of Hexahydro-1H-pyrrolo[1,2-a][1][2]diazepine-1,5(2H)-dione, as detailed in this guide, is a critical step in its preclinical development. By following a structured approach—from thoughtful experimental design and meticulous protocol execution to robust bioanalytical validation and insightful data analysis—researchers can build a complete ADME profile. This profile provides the empirical foundation necessary to assess the compound's potential, identify any pharmacokinetic liabilities, and ultimately guide its path toward becoming a successful therapeutic agent.

References

  • Sager, J. E., et al. (2015). Physiologically Based Pharmacokinetic (PBPK) Modeling and Simulation Approaches: A Systematic Review of Published Models, Applications, and Model Verification. Drug Metabolism and Disposition. Available at: [Link]

  • BioPharma Services. (2023). PBPK Modeling in Predicting Drug Behavior. Available at: [Link]

  • Pharmaceutical Technology. (2025). Modeling Approaches for Determination of Pharmacokinetics/Pharmacodynamics. Available at: [Link]

  • Lindahl, A., & Neelissen, J. (2021). Physiologically Based Pharmacokinetics Modeling in Early Development of Oral Drugs. Catalent. Available at: [Link]

  • Zhang, T., et al. (2024). Application of physiologically based pharmacokinetic modeling of novel drugs approved by the U.S. food and drug administration. PubMed. Available at: [Link]

  • Auberger, D., et al. (2014). Pyrrolo[1,2-α][1][2]benzodiazepines show potent in vitro antifungal activity and significant in vivo efficacy in a Microsporum canis dermatitis model in guinea pigs. Journal of Antimicrobial Chemotherapy. Available at: [Link]

  • Heredia-Langner, A., et al. (2016). Optimal experiment design with applications to Pharmacokinetic modeling. PMC. Available at: [Link]

  • Symeres. (n.d.). In vivo pharmacokinetic experiments in preclinical drug development. Available at: [Link]

  • Hooker, A. C., et al. (2009). Simultaneous population optimal design for pharmacokinetic-pharmacodynamic experiments. PMC. Available at: [Link]

  • Meerpoel, L., et al. (2005). Pyrrolo[1,2-a][1][2]benzodiazepine: a novel class of non-azole anti-dermatophyte anti-fungal agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Luffer-Atlas, D., & Atrakchi, A. (2011). Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings. ResearchGate. Available at: [Link]

  • Simon, A. (2017). A pharmacokinetic approach to intra-brain distribution with a focus on cyclic peptides. DiVA-Portal.org. Available at: [Link]

  • Magnano, G. C., et al. (2022). Cyclodipeptides: From Their Green Synthesis to Anti-Age Activity. ArTS. Available at: [Link]

  • Belin, P., et al. (2015). Rational and combinatorial tailoring of bioactive cyclic dipeptides. Frontiers in Microbiology. Available at: [Link]

  • Varvounis, G., et al. (2016). An Update on the Synthesis of Pyrrolo[1][2]benzodiazepines. MDPI. Available at: [Link]

  • Wang, H., et al. (2017). Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity. PMC. Available at: [Link]

  • Kumar, A., et al. (2025). Cyclodipeptides (CDPs), the enzymatic synthesis, and the potential functional properties to exhibit broad varieties of pharmacological properties—A comprehensive review. Food Production, Processing and Nutrition. Available at: [Link]

  • ResearchGate. (n.d.). A biologically active pyrrolo[1,2-d][1][2]benzodiazepine. Available at: [Link]

  • Kamal, A., et al. (2011). Design, synthesis and in vitro cytotoxicity studies of novel pyrrolo[1][17][1][2] benzodiazepine-glycosylated pyrrole and imidazole polyamide conjugates. Organic & Biomolecular Chemistry. Available at: [Link]

  • ZINC. (n.d.). 3,4,7,8,9,9a-hexahydro-2H-pyrrolo[1,2-a][1][2]diazepine-1,5-dione. Available at: [Link]

  • NextSDS. (n.d.). 1H-Pyrrolo[1,2-a][1][2]diazepine-1,5(2H)-dione,hexahydro-,(S)-(9CI). Available at: [Link]

  • Reid, J. M., et al. (2011). Pharmacokinetics, pharmacodynamics and metabolism of the dimeric pyrrolobenzodiazepine SJG-136 in rats. Cancer Chemotherapy and Pharmacology. Available at: [Link]

  • Ghorab, M. M., et al. (2022). Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][1][2]diazepine derivatives as potent EGFR/CDK2 inhibitors. Scientific Reports. Available at: [Link]

  • Cunha, D. L., et al. (2018). Development and Validation of an Analytical Method for the Detection and Quantification of Bromazepam, Clonazepam and Diazepam in Surface Water Samples. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Guryn, R., et al. (1980). [Synthesis of hexahydro-1,4-diazepine Derivatives With Potential Pharmacological Effects. IV. Synthesis and Studies on the Antihistaminic Activity of hexahydro-1,4-diazepine Derivatives Containing Ether Groups]. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Mrhar, A., et al. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen. Available at: [Link]

  • Qriouet, Z., et al. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry. Available at: [Link]

  • ResearchGate. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Available at: [Link]

  • Research & Reviews: Journal of Pharmacology and Toxicological Studies. (2024). Detection and Quantification of Illicit Drugs in Biological Samples. Available at: [Link]

  • U.S. Food and Drug Administration. (n.d.). Table 1. Mean±SD PK Parameters for Diazepam - All Subjects. Available at: [Link]

  • Kandri Rodi, Y. (2024). BIOLOGICAL PROPERTIES OF 1,5-BENZODIAZEPINE-2,4- DIONES. Journal Marocain de Chimie Hétérocyclique. Available at: [Link]

Sources

Exploratory

Hexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5(2H)-dione role in peptidomimetic drug discovery

Hexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5(2H)-dione: A Privileged Scaffold in Peptidomimetic Drug Discovery Executive Summary The transition from native peptides to small-molecule therapeutics is frequently hindered...

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Author: BenchChem Technical Support Team. Date: March 2026

Hexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5(2H)-dione: A Privileged Scaffold in Peptidomimetic Drug Discovery

Executive Summary

The transition from native peptides to small-molecule therapeutics is frequently hindered by two major pharmacokinetic liabilities: rapid proteolytic degradation and poor membrane permeability. To circumvent these issues, medicinal chemists employ conformational restriction. The hexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5(2H)-dione scaffold—a 5-7 fused bicyclic dilactam—has emerged as a highly privileged peptidomimetic architecture. By locking the dihedral angles ( ϕ and ψ ) of the peptide backbone, this scaffold effectively mimics the i+1 and i+2 residues of a β -turn. This whitepaper provides an in-depth technical analysis of the structural rationale, synthetic methodologies, and drug discovery applications of this critical pharmacophore.

Structural Rationale & Conformational Dynamics

Native peptides exist in a dynamic equilibrium of multiple conformations. When a peptide binds to a target receptor (e.g., a G-Protein Coupled Receptor or a Protein-Protein Interaction interface), it must adopt a specific bioactive conformation. This structural reorganization incurs a massive entropic penalty, reducing overall binding affinity.

The hexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5(2H)-dione core solves this by pre-organizing the molecule. Heterocyclic frameworks are foundational in the design of pseudopeptides, providing the necessary conformational rigidity to mimic natural secondary structures without the associated peptidic liabilities[1]. The pyrrolidine ring (derived from L-proline) restricts the ϕ angle of the first residue to approximately -65°, while the 7-membered diazepine ring restricts the ψ angle and forces a cis-amide or constrained trans-amide geometry. This precisely mimics the spatial orientation of a Type I or Type II β -turn, a common recognition motif in biological systems.

G A Native Peptide (High Entropy) B Pharmacophore Mapping A->B C Conformational Restriction B->C D Pyrrolo-diazepine Scaffold C->D E Target Binding (Low Penalty) D->E

Logical progression of peptidomimetic design using the bicyclic scaffold.

Quantitative Pharmacokinetic Advantages

The substitution of a linear dipeptide with the pyrrolo-diazepine-dione scaffold fundamentally alters the physicochemical properties of the molecule. The table below summarizes the typical baseline improvements observed when transitioning from a native β -turn sequence to a pyrrolo-diazepine mimetic.

ParameterNative β -Turn PeptidePyrrolo-Diazepine MimeticCausality / Mechanism
Proteolytic Half-life ( t1/2​ ) < 10 minutes> 24 hoursSteric shielding and absence of recognizable linear amide bonds prevent protease active-site docking.
Receptor Affinity ( Kd​ ) ~ 500 nM~ 15 nMPre-organized rigid conformation drastically reduces the entropic penalty upon target binding.
Oral Bioavailability (F%) < 1%25 - 40%Masking of hydrogen bond donors (NH) via cyclization increases lipophilicity and passive membrane permeability.
Conformational Entropy HighLowThe 5-7 fused bicyclic ring system physically locks the ϕ and ψ dihedral angles.

Synthetic Methodology & Self-Validating Protocol

The synthesis of diazepine-diones typically involves the condensation of amino acid derivatives followed by an intramolecular cyclization—a highly versatile and scalable method for generating privileged scaffolds[2]. Below is the optimized, step-by-step synthetic workflow for the hexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5(2H)-dione core.

Experimental Protocol

Step 1: Amide Coupling (Dipeptide Formation)

  • Procedure: Dissolve L-proline methyl ester hydrochloride (1.0 eq) and N-Boc- β -alanine (1.1 eq) in anhydrous Dichloromethane (DCM). Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and Hydroxybenzotriazole (HOBt, 1.2 eq). Cool to 0°C, then dropwise add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 12 hours.

  • Causality & Validation: EDC/HOBt is selected over stronger coupling agents (like HATU) to minimize the risk of racemization at the sensitive L-proline α -carbon. DIPEA acts as a non-nucleophilic base, neutralizing the hydrochloride salt without competing for the activated ester. Validation: TLC monitoring (Ninhydrin stain) should show complete consumption of the primary amine.

Step 2: N-Boc Deprotection

  • Procedure: Isolate the dipeptide intermediate. Dissolve in a 1:1 (v/v) mixture of Trifluoroacetic acid (TFA) and DCM. Stir at room temperature for 2 hours. Concentrate under reduced pressure to yield the TFA salt of the dipeptide.

  • Causality & Validation: TFA provides rapid and quantitative cleavage of the tert-butyl carbamate. Validation: Mass spectrometry (ESI-MS) must confirm the loss of 100 Da (the Boc group).

Step 3: Intramolecular Cyclization

  • Procedure: Dissolve the deprotected dipeptide in anhydrous Methanol at high dilution (0.01 M). Add Sodium Methoxide (NaOMe, 2.5 eq) and heat to reflux for 24 hours. Neutralize with Amberlite IR-120 (H+ form), filter, and concentrate.

  • Causality & Validation: Forming a 7-membered ring is entropically challenging due to trans-annular strain. High dilution is strictly required to favor intramolecular cyclization over intermolecular oligomerization. NaOMe catalyzes the cyclization by deprotonating the terminal amine, allowing it to attack the methyl ester. Validation: 1 H-NMR will show the disappearance of the methyl ester singlet (~3.7 ppm) and the emergence of a highly constrained bicyclic signature.

Synth N1 Step 1: Amide Coupling L-Proline ester + N-Boc-beta-amino acid N2 Step 2: N-Boc Deprotection TFA in DCM (1:1 v/v) N1->N2 EDC/HOBt >90% Yield N3 Step 3: Intramolecular Cyclization NaOMe, Methanol, High Dilution N2->N3 Quantitative N4 Step 4: Isolation Hexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5-dione N3->N4 Base-catalyzed 7-exo-trig

Step-by-step synthetic workflow for the hexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5(2H)-dione core.

Applications in Target-Directed Drug Discovery

The pyrrolo-diazepine scaffold is not merely a structural curiosity; it is a functional warhead in medicinal chemistry. Its ability to project side chains in a defined 3D vector space makes it ideal for disrupting shallow Protein-Protein Interactions (PPIs).

For instance, pyrrolo-benzodiazepine derivatives have been extensively explored for their ability to interact with DNA minor grooves and inhibit critical enzymes like serine β -lactamases[3]. Furthermore, the pyrrolo[1,2-a][1,4]benzodiazepine class has demonstrated high specificity as anti-fungal agents, highlighting the broad biological utility of this fused architecture across different therapeutic areas[4]. In modern oncology, these scaffolds are frequently functionalized to target integrins ( αv​β3​ ) or GPCRs, acting as competitive antagonists that prevent native ligand docking.

Pathway P1 Peptidomimetic Ligand P2 Protein Target (e.g., GPCR/PPI) P1->P2 High Affinity Binding P3 Receptor Conformational Shift P2->P3 Allosteric Modulation P4 Signal Transduction Blockade P3->P4

Mechanism of action of the peptidomimetic ligand on target protein pathways.

Conclusion

The hexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5(2H)-dione scaffold represents a triumph of rational drug design. By translating the transient, flexible nature of native β -turns into a rigid, proteolytically stable bicyclic system, researchers can rescue previously "undruggable" peptide leads. Mastery of its synthetic parameters—particularly the thermodynamic control required for 7-membered ring closure—is essential for any drug development professional engaged in modern peptidomimetic campaigns.

References

  • Cerminara, I., Chiummiento, L., Funicello, M., Guarnaccio, A., & Lupattelli, P. (2012). "Heterocycles in Peptidomimetics and Pseudopeptides: Design and Synthesis." Pharmaceuticals, 5(3), 297-316. URL:[Link]

  • El Bouakher, A., et al. (2012). "A convenient synthesis of new pyrido[3,2-e][1,4]diazepine-2,5-diones and pyrido[2,3-e][1,4]diazepine-2,5-diones." Tetrahedron Letters. URL:[Link]

  • Osazee, J. O., Annor-Gymafi, J. K., Slebodnick, C., & Shilabin, A. G. (2016). "Structure-Based Discovery and Synthesis of Pyrrolo[2,1-c][1,4]-benzodiazepine Derivatives as Non- β -lactam Serine β -lactamase Inhibitors." International Journal of Drug Development and Research, 8(3), 024-033. URL:[Link]

  • Meerpoel, L., et al. (2005). "Pyrrolo[1,2-a][1,4]benzodiazepine: a novel class of non-azole anti-dermatophyte anti-fungal agents." Bioorganic & Medicinal Chemistry Letters, 15(14), 3453-3458. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Streamlined Synthesis of Hexahydro-1H-pyrrolo[1,2-a]diazepine-1,5(2H)-dione via a Modified Intramolecular Ugi Reaction

Application Note: Streamlined Synthesis of Hexahydro-1H-pyrrolo[1,2-a][1][2]diazepine-1,5(2H)-dione via a Modified Intramolecular Ugi Reaction For Researchers, Scientists, and Drug Development Professionals Abstract This...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Streamlined Synthesis of Hexahydro-1H-pyrrolo[1,2-a][1][2]diazepine-1,5(2H)-dione via a Modified Intramolecular Ugi Reaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the efficient one-pot synthesis of Hexahydro-1H-pyrrolo[1,2-a][1][2]diazepine-1,5(2H)-dione, a privileged heterocyclic scaffold of significant interest in medicinal chemistry. The methodology leverages a modified Ugi four-component reaction (Ugi-4CR) that proceeds via an intramolecular pathway. By utilizing a bifunctional starting material, (2-formyl-1H-pyrrol-1-yl)acetic acid, which contains both the aldehyde and carboxylic acid moieties, this approach simplifies the reaction setup and enhances molecular efficiency. This protocol is designed to be a robust and scalable method for generating libraries of pyrrolo-diazepine derivatives for drug discovery and development programs.

Introduction

The Ugi four-component reaction (Ugi-4CR) is a cornerstone of multicomponent reaction (MCR) chemistry, enabling the rapid assembly of complex molecular scaffolds from simple starting materials in a single synthetic step.[1][3] MCRs are highly valued in drug discovery for their high atom economy, operational simplicity, and their capacity to quickly generate structural diversity.[2][4][5] The classical Ugi reaction involves the condensation of an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce an α-acylaminoamide derivative.[1][6]

A powerful extension of this methodology is the intramolecular Ugi reaction, where two of the requisite functional groups are present within a single bifunctional starting material. This strategy facilitates the formation of cyclic structures, particularly heterocyclic systems that are prevalent in pharmacologically active compounds.[3][7] The pyrrolo[1,2-a][1][2]diazepine core is a "privileged structure" found in numerous bioactive molecules, making its efficient synthesis a key objective for medicinal chemists.[8]

This guide details a step-by-step procedure for the synthesis of Hexahydro-1H-pyrrolo[1,2-a][1][2]diazepine-1,5(2H)-dione through a modified Ugi reaction employing (2-formyl-1H-pyrrol-1-yl)acetic acid as the bifunctional component.[3][4] This approach offers a convergent and efficient route to this valuable heterocyclic system.

Reaction Principle and Mechanism

The synthesis proceeds via an intramolecular Ugi four-center, three-component condensation. The bifunctional reagent, (2-formyl-1H-pyrrol-1-yl)acetic acid, provides both the aldehyde and carboxylic acid functionalities. The reaction is initiated by the condensation of an external amine with the aldehyde group of the bifunctional starting material to form an imine intermediate. This is followed by the nucleophilic attack of the isocyanide and the intramolecular attack of the tethered carboxylate. A subsequent Mumm rearrangement leads to the formation of the thermodynamically stable seven-membered diazepine ring fused to the pyrrolidine core.

Below is a diagram illustrating the proposed reaction workflow.

Ugi_Workflow A Bifunctional Reagent ((2-formyl-1H-pyrrol-1-yl)acetic acid) D One-Pot Reaction Vessel (Methanol, RT) A->D B Amine (R1-NH2) B->D C Isocyanide (R2-NC) C->D E Intramolecular Ugi Condensation D->E Stirring (24-48h) F Work-up & Purification (Evaporation, Chromatography) E->F G Final Product Hexahydro-1H-pyrrolo[1,2-a][1,4] diazepine-1,5(2H)-dione F->G

Caption: Workflow for the one-pot synthesis of the target diazepine.

Experimental Protocol

Materials and Equipment
ReagentsEquipment
(2-formyl-1H-pyrrol-1-yl)acetic acidRound-bottom flask (50 mL)
Selected primary amine (e.g., Benzylamine)Magnetic stirrer and stir bar
Selected isocyanide (e.g., Cyclohexyl isocyanide)Condenser (if heating is required)
Anhydrous Methanol (MeOH)Rotary evaporator
Ethyl acetate (EtOAc)Thin Layer Chromatography (TLC) plates
HexanesUV lamp
Silica gel for column chromatographyGlassware for chromatography
Deuterated solvent for NMR (e.g., CDCl3)NMR Spectrometer
Mass Spectrometer
Melting point apparatus
Step-by-Step Procedure
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add (2-formyl-1H-pyrrol-1-yl)acetic acid (1.0 mmol, 1.0 equiv.).

  • Addition of Amine: Dissolve the starting material in anhydrous methanol (10 mL). To this solution, add the selected primary amine (1.0 mmol, 1.0 equiv.) and stir the mixture at room temperature for 15-20 minutes.

  • Addition of Isocyanide: Add the chosen isocyanide (1.0 mmol, 1.0 equiv.) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 1:1 Hexanes:Ethyl Acetate).

  • Work-up: Upon completion of the reaction (as indicated by the consumption of the starting materials on TLC), concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.

  • Purification: The crude product is then purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure Hexahydro-1H-pyrrolo[1,2-a][1][2]diazepine-1,5(2H)-dione derivative.

  • Characterization: The structure and purity of the final product should be confirmed by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis.

Mechanistic Rationale and Discussion

The success of this intramolecular Ugi reaction hinges on the use of a bifunctional component that spatially orients the reacting groups to favor cyclization. The pyrrolidinylacetic acid backbone serves as a template, bringing the newly formed imine and the carboxylate into proximity for the subsequent intramolecular steps.

The choice of solvent is critical; polar protic solvents like methanol are generally preferred as they can stabilize the ionic intermediates formed during the reaction.[3] While the reaction often proceeds efficiently at room temperature, gentle heating may be required for less reactive substrates.

The versatility of the Ugi reaction allows for the introduction of two points of diversity in the final product, corresponding to the choice of the amine and the isocyanide. This enables the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

Below is a diagram illustrating the key steps of the intramolecular Ugi reaction mechanism.

Ugi_Mechanism cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_end Product A Bifunctional Reagent (Aldehyde + Carboxylic Acid) D Imine Formation A->D B Amine (R1-NH2) B->D C Isocyanide (R2-NC) E Nitrilium Ion Intermediate C->E D->E + Isocyanide F Intramolecular Carboxylate Attack E->F G Mumm Rearrangement F->G H Hexahydro-1H-pyrrolo[1,2-a] [1,4]diazepine-1,5(2H)-dione G->H Final Product Formation

Caption: Key mechanistic steps in the intramolecular Ugi synthesis.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product formation Inactive reagents, insufficient reaction time, low temperature.Ensure reagents are pure and dry. Extend reaction time. Gently heat the reaction mixture (e.g., to 40-50 °C).
Formation of linear Ugi product Unfavorable cyclization kinetics.Use a more concentrated solution. Consider using a solvent that promotes cyclization (e.g., trifluoroethanol).
Complex mixture of byproducts Side reactions, decomposition of starting materials.Purify starting materials. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficult purification Close polarity of product and byproducts.Optimize the chromatographic eluent system. Consider recrystallization as an alternative purification method.

Conclusion

The described protocol offers an efficient and highly adaptable method for the synthesis of Hexahydro-1H-pyrrolo[1,2-a][1][2]diazepine-1,5(2H)-dione and its derivatives. By employing a modified intramolecular Ugi reaction, this approach streamlines the synthetic process, making it an invaluable tool for researchers in drug discovery and organic synthesis. The ability to readily vary the amine and isocyanide components provides a powerful platform for the generation of diverse chemical libraries for biological screening.

References

  • Ugi, I. The Ugi Reaction. Organic Chemistry Portal. Available at: [Link]

  • Akritopoulou-Zanze, I., et al. (2005). New four-component Ugi-type reaction. Synthesis of heterocyclic structures containing a pyrrolo[1,2-a][1][2]diazepine fragment. The Journal of Organic Chemistry, 70(4), 1478–1481. Available at: [Link]

  • Hulme, C., et al. (2000). A Two-Step Synthesis of Diverse 1,4-Benzodiazepine-2,5-diones Using the Ugi Four-Component Condensation. Organic Letters, 2(19), 2947-2950.
  • Marcaccini, S., et al. (2003). Studies on Isocyanides and Related Compounds; Synthesis of 1,4Benzodiazepine2,5-diones via Ugi Four-Component Condensation. ResearchGate. Available at: [Link]

  • Dömling, A. (2018). Integrated Ugi-Based Assembly of Functional, Skeletal and Stereochemically Diverse 1,4-Benzodiazepin-2-ones. CORE. Available at: [Link]

  • Shaabani, A., et al. (2014). Highly selective base-catalyzed ring closing Ugi-adducts from the reaction of 2-formylindole, 2-bromoacetic acid, amines and isocyanides. ResearchGate. Available at: [Link]

  • ZINC. 3,4,7,8,9,9a-hexahydro-2H-pyrrolo[1,2-a][1][2]diazepine-1,5-dione. Available at: [Link]

  • NextSDS. 1H-Pyrrolo[1,2-a][1][2]diazepine-1,5(2H)-dione,hexahydro-,(S)-(9CI). Available at: [Link]

  • Souldozi, A., et al. (2017). Novel pyrrolobenzodiazepine and pyrroloquinazoline scaffolds synthesized by a simple and highly selective Ugi/cyclization sequence. Organic & Biomolecular Chemistry. Available at: [Link]

  • Dömling, A. (2017). Ugi Multicomponent Reaction. Organic Syntheses. Available at: [Link]

  • Kamal, A., et al. (2016). An Update on the Synthesis of Pyrrolo[1][2]benzodiazepines. Molecules, 21(2), 165. Available at: [Link]

  • Hulme, C., et al. (2012). Two step syntheses of fused quinoxaline-benzodiazepines and bis-benzodiazepines. Tetrahedron Letters, 53(1), 88-91.

Sources

Application

Application Notes and Protocols for the Structural Elucidaion of Hexahydro-1H-pyrrolo[1,2-a]diazepine-1,5(2H)-dione via ¹H and ¹³C NMR Spectroscopy

Application Notes and Protocols for the Structural Elucidaion of Hexahydro-1H-pyrrolo[1,2-a][1][2]diazepine-1,5(2H)-dione via ¹H and ¹³C NMR Spectroscopy Introduction Hexahydro-1H-pyrrolo[1,2-a][1][2]diazepine-1,5(2H)-di...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols for the Structural Elucidaion of Hexahydro-1H-pyrrolo[1,2-a][1][2]diazepine-1,5(2H)-dione via ¹H and ¹³C NMR Spectroscopy

Introduction

Hexahydro-1H-pyrrolo[1,2-a][1][2]diazepine-1,5(2H)-dione is a bicyclic diamide of interest in medicinal chemistry and drug development due to its rigid scaffold, which can be functionalized to interact with various biological targets. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation and purity assessment of such novel chemical entities.[3][4] This document provides a comprehensive guide to the acquisition and interpretation of ¹H and ¹³C NMR spectra for this specific molecule, intended for researchers and scientists in the field. The protocols outlined herein are designed to ensure data integrity and facilitate accurate spectral assignment.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is paramount for accurate NMR spectral interpretation. The structure of Hexahydro-1H-pyrrolo[1,2-a][1][2]diazepine-1,5(2H)-dione with systematic atom numbering is presented below. This numbering scheme will be used throughout this document for the assignment of NMR signals.

Caption: Molecular structure of Hexahydro-1H-pyrrolo[1,2-a][1][2]diazepine-1,5(2H)-dione with IUPAC numbering.

Predicted ¹H and ¹³C NMR Chemical Shifts

The following tables summarize the predicted chemical shifts for Hexahydro-1H-pyrrolo[1,2-a][1][2]diazepine-1,5(2H)-dione. These predictions are based on the analysis of structurally similar compounds found in the literature, such as bicyclic lactams and pyrrolo[1,2-a][1][2]diazepine derivatives.[1][2][5] The actual experimental values may vary slightly depending on the solvent and concentration used.[6]

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) relative to TMS

Atom NumberPredicted Chemical Shift (δ)MultiplicityCoupling Constants (J) in HzNotes
H-23.2 - 3.6mDiastereotopic protons adjacent to carbonyl and nitrogen
H-3α1.8 - 2.1m
H-3β2.2 - 2.5m
H-6α3.3 - 3.7mDiastereotopic protons adjacent to nitrogen
H-6β3.0 - 3.4m
H-73.8 - 4.2t or dd~7-9Chiral center, coupling to adjacent CH₂
H-8α1.9 - 2.2m
H-8β2.3 - 2.6m
H-9a3.4 - 3.8mBridgehead proton
NH-46.5 - 8.0br sAmide proton, chemical shift is highly dependent on solvent and concentration

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm) relative to TMS

Atom NumberPredicted Chemical Shift (δ)Notes
C-1170 - 175Carbonyl carbon
C-325 - 35
C-5168 - 173Carbonyl carbon
C-640 - 50
C-755 - 65Chiral center
C-820 - 30
C-930 - 40
C-9a50 - 60Bridgehead carbon

Experimental Protocols

Part 1: Sample Preparation

A well-defined protocol for sample preparation is crucial for obtaining high-quality, reproducible NMR spectra.[3]

  • Compound Purity: Ensure the sample of Hexahydro-1H-pyrrolo[1,2-a][1][2]diazepine-1,5(2H)-dione is of high purity (>95%), as impurities can complicate spectral interpretation.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common initial choice for small organic molecules.[1] However, due to the presence of an amide proton, deuterated dimethyl sulfoxide (DMSO-d₆) may also be an excellent choice as it will allow for the observation of the NH proton signal. The choice of solvent can influence chemical shifts.[6]

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.

  • Sample Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

  • Degassing (Optional): For sensitive experiments or to remove dissolved oxygen which can affect relaxation times, the sample can be degassed by bubbling an inert gas (e.g., argon) through the solution for a few minutes.

Sample Preparation Workflow A High Purity Compound B Select Deuterated Solvent (e.g., CDCl3, DMSO-d6) A->B C Prepare 5-10 mg/mL Solution B->C D Add Internal Standard (TMS) C->D E Filter into NMR Tube D->E F Acquire NMR Spectra E->F

Caption: Workflow for NMR sample preparation.

Part 2: NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16 scans for a concentrated sample.

  • Temperature: 298 K.

¹³C NMR Acquisition:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to provide a spectrum with singlets for each carbon.[7]

  • Spectral Width: 200-240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

2D NMR Experiments for Structural Confirmation:

For unambiguous assignment of all proton and carbon signals, the following 2D NMR experiments are highly recommended:

  • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.[4]

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular framework.[8]

NMR Data Acquisition and Analysis cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis A1 1H NMR P1 Fourier Transform A1->P1 A2 13C NMR A2->P1 A3 2D NMR (COSY, HSQC, HMBC) A3->P1 P2 Phase Correction P1->P2 P3 Baseline Correction P2->P3 P4 Integration (1H) P3->P4 1H only P5 Peak Picking P3->P5 S1 Chemical Shift Analysis P5->S1 S2 Coupling Constant Analysis S1->S2 S3 2D Correlation Analysis S2->S3 S4 Structure Elucidation S3->S4

Caption: Workflow for NMR data acquisition, processing, and analysis.

Data Processing and Interpretation

  • Fourier Transform: Apply an exponential window function followed by a Fourier transform to convert the Free Induction Decay (FID) into a frequency-domain spectrum.

  • Phase and Baseline Correction: Manually or automatically correct the phase and baseline of the spectrum to ensure accurate integration and peak picking.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0 ppm.

  • Integration (¹H NMR): Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each resonance.

  • Multiplicity Analysis (¹H NMR): Analyze the splitting patterns (singlet, doublet, triplet, etc.) to deduce the number of neighboring protons.

  • 2D Spectra Analysis:

    • In the COSY spectrum, cross-peaks indicate protons that are coupled to each other.

    • In the HSQC spectrum, cross-peaks show which protons are directly attached to which carbons.

    • In the HMBC spectrum, cross-peaks reveal longer-range C-H connections, which are critical for confirming the connectivity across quaternary carbons and heteroatoms.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. The combination of 1D and 2D NMR experiments provides a redundant dataset that allows for cross-verification of assignments. For instance, a C-H correlation observed in the HSQC spectrum should be consistent with the proton and carbon chemical shifts determined from the 1D spectra. Similarly, the connectivity information derived from COSY and HMBC should converge to the single, correct structure of Hexahydro-1H-pyrrolo[1,2-a][1][2]diazepine-1,5(2H)-dione. Any inconsistencies in the data would indicate a potential structural misassignment or the presence of an unexpected impurity.

Conclusion

This application note provides a detailed framework for the acquisition and interpretation of ¹H and ¹³C NMR spectra of Hexahydro-1H-pyrrolo[1,2-a][1][2]diazepine-1,5(2H)-dione. By following these protocols, researchers can confidently determine the structure and purity of this compound, which is a critical step in the drug discovery and development process. The use of advanced 2D NMR techniques is strongly encouraged for unambiguous structural elucidation.

References

  • ResearchGate. (n.d.). Comparison between experimental and calculated NMR spectra for.... Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved from [Link]

  • AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved from [Link]

  • ResearchGate. (2009, July 17). (PDF) Structural determination of -lactams by 1 H and 13 C NMR. Retrieved from [Link]

  • American Chemical Society. (2014, August). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Retrieved from [Link]

  • PMC. (2022, July 8). Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][1][2]diazepine derivatives as potent EGFR/CDK2 inhibitors. Retrieved from [Link]

  • Srinivas, B., et al. (2015). Synthesis and characterization of pyrrolo[2,1- c][1][2]benzodiazepine-circumdatin conjugates. Heterocyclic Letters, 5(3), 459-466.

  • Royal Society of Chemistry. (2025, December 3). NMR spectroscopy of small molecules in solution. In Nuclear Magnetic Resonance (Vol. 51).
  • National Center for Biotechnology Information. (n.d.). Protocol to perform fragment screening using NMR spectroscopy. Retrieved from [Link]

  • IT Medical Team. (2016, August 30). Structure-Based Discovery and Synthesis of Pyrrolo[2,1-c][1][2]-be. Retrieved from [Link]

  • ZINC. (n.d.). 3,4,7,8,9,9a-hexahydro-2H-pyrrolo[1,2-a][1][2]diazepine-1,5-dione. Retrieved from [Link]

  • Dayrit, F. M., & de Dios, A. C. (2017).
  • NextSDS. (n.d.). 1H-Pyrrolo[1,2-a][1][2]diazepine-1,5(2H)-dione,hexahydro-,(S)-(9CI). Retrieved from [Link]

  • Chem Help ASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy [Video]. YouTube. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: Evaluating the Bioactivity of Cyclo(Pro-Gly) in Cell-Based Assays

Abstract This technical guide provides a comprehensive overview of cell culture assay protocols for evaluating the biological activities of Hexahydro-1H-pyrrolo[1,2-a][1]diazepine-1,5(2H)-dione, commonly known as Cyclo(P...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of cell culture assay protocols for evaluating the biological activities of Hexahydro-1H-pyrrolo[1,2-a][1]diazepine-1,5(2H)-dione, commonly known as Cyclo(Pro-Gly) [c(PG)]. As an endogenous neuroactive dipeptide, c(PG) has garnered significant interest for its potential therapeutic applications, including neuroprotection, cognitive enhancement, and anti-inflammatory effects.[2][3][4] This document is designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step methodologies for core in vitro assays. The protocols herein are structured to ensure scientific integrity and reproducibility, explaining the causality behind experimental choices and providing a framework for assessing the multifaceted bioactivity of this promising diketopiperazine.

Introduction: The Significance of Cyclo(Pro-Gly)

Cyclo(Pro-Gly) [c(PG)], a member of the 2,5-diketopiperazine (DKP) class of cyclic dipeptides, is a naturally occurring and remarkably stable molecule found endogenously in the human body, including in plasma and cerebrospinal fluid.[4] It is a metabolite of Insulin-like Growth Factor-1 (IGF-1) and plays a crucial role in regulating IGF-1 bioavailability by competing for binding to IGF-binding protein 3 (IGFBP-3).[5] This regulatory function is vital, as aberrant IGF-1 activity is linked to conditions ranging from neurodegenerative diseases like Alzheimer's and Parkinson's to tumorigenesis.[4]

The therapeutic potential of c(PG) extends to its neuroprotective, anti-inflammatory, and nootropic (memory-enhancing) properties.[2][3][6] Mechanistic studies suggest that c(PG) can modulate AMPA receptor-mediated signaling pathways and exhibits pharmacological effects similar to nootropic drugs.[2] Its ability to cross the blood-brain barrier further enhances its appeal as a candidate for treating central nervous system (CNS) disorders.[5]

Given its diverse biological functions, a robust and standardized set of cell-based assays is essential for researchers exploring the therapeutic potential of c(PG) and its analogs. This guide details protocols for assessing three key aspects of its activity:

  • Neuroprotection: Evaluating the ability of c(PG) to protect neuronal cells from cytotoxic insults.

  • Anti-inflammatory Activity: Quantifying the inhibitory effect of c(PG) on inflammatory responses in macrophages.

  • General Cytotoxicity: Determining the compound's intrinsic effect on cell viability across different cell lines to establish a therapeutic window.

Foundational Knowledge & Pre-experimental Preparation

Reagent Preparation: Cyclo(Pro-Gly) Stock Solution

Scientific rigor begins with accurate and consistent reagent preparation. The lipophilic nature of c(PG) influences solvent choice.

  • Compound: Cyclo(Pro-Gly) (powder form)[7]

  • Solvent: For cell culture applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent due to its high solubilizing capacity and compatibility with most cell culture media at low final concentrations.[7]

  • Procedure:

    • Prepare a high-concentration primary stock solution (e.g., 10-50 mM) in 100% cell culture grade DMSO.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

    • Store aliquots at -20°C or -80°C for long-term stability.[7]

  • Causality: Creating a high-concentration stock in DMSO allows for minimal solvent introduction into the final cell culture medium. The final DMSO concentration should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

Cell Line Selection and Culture

The choice of cell line is dictated by the biological question being addressed.

Biological Question Recommended Cell Line Rationale & Key Characteristics
Neuroprotection SH-SY5Y (Human Neuroblastoma)Widely used model for neurodegenerative disease research. Can be differentiated into a more mature neuronal phenotype. Susceptible to oxidative stress-induced apoptosis.[8]
HT22 (Mouse Hippocampal)Excellent model for studying glutamate-induced excitotoxicity and oxidative stress, key mechanisms in neuronal cell death.[9]
Anti-inflammation RAW 264.7 (Mouse Macrophage)A standard model for studying inflammation. Readily activated by Lipopolysaccharide (LPS) to produce pro-inflammatory cytokines like TNF-α and IL-6.[10]
General Cytotoxicity HeLa (Human Cervical Cancer)A robust, fast-growing cell line suitable for initial cytotoxicity screening.[11]
HepG2 (Human Hepatocellular Carcinoma)Represents a liver cell model, useful for assessing potential hepatotoxicity. c(PG) has shown modest anti-tumor effects in this cell line.[2]

General Cell Culture Conditions:

  • Medium: Use the specific medium recommended by the cell line supplier (e.g., DMEM or RPMI-1640).

  • Supplements: Typically supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Environment: Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculturing: Maintain cells in a sub-confluent state (70-80% confluency) to ensure optimal health and experimental consistency.

Experimental Protocols & Workflows

Protocol 1: Neuroprotection Assay Against Oxidative Stress

This protocol assesses the ability of c(PG) to protect neuronal cells from death induced by an oxidative stressor, such as hydrogen peroxide (H₂O₂) or glutamate.[1][8] The MTT assay, a colorimetric method, is used to measure cell viability by quantifying the metabolic activity of living cells.[9]

G cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Pre-treatment cluster_insult Day 2: Cytotoxic Insult cluster_incubation Day 3: Incubation & Assay cluster_readout Day 3: Data Acquisition seed Seed SH-SY5Y or HT22 cells in 96-well plates pretreat Treat cells with various concentrations of Cyclo(Pro-Gly) seed->pretreat Allow cells to adhere overnight insult Add cytotoxic agent (e.g., H₂O₂) after 1-2h pre-incubation pretreat->insult incubate Incubate for 24 hours insult->incubate assay Perform MTT Assay: Add MTT, Incubate, Solubilize incubate->assay readout Measure absorbance at 570 nm assay->readout

Caption: Workflow for the neuroprotection cell-based assay.

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight.

  • Compound Pre-treatment: Prepare serial dilutions of c(PG) in culture medium. Remove the old medium from the cells and add 100 µL of the c(PG)-containing medium. Recommended concentration range to test: 1 nM to 100 µM.[1] Include "cells only" and "vehicle control" wells. Incubate for 1-2 hours.

  • Induction of Oxidative Stress: Prepare a working solution of H₂O₂ in serum-free medium. Add a small volume (e.g., 10 µL) to the wells to achieve a final concentration that induces ~50% cell death (determine this EC₅₀ value empirically beforehand, typically 100-300 µM for SH-SY5Y). Do not add H₂O₂ to the "cells only" control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the "cells only" control after subtracting the background absorbance. Plot the percentage of neuroprotection against the c(PG) concentration.

Protocol 2: Anti-Inflammatory Assay in Macrophages

This protocol measures the ability of c(PG) to inhibit the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), in LPS-stimulated RAW 264.7 macrophages.[2][10] Cytokine levels in the cell culture supernatant are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

G seed Seed RAW 264.7 cells in 24-well plates treat Co-treat with Cyclo(Pro-Gly) and LPS (1 µg/mL) seed->treat Adhere overnight incubate Incubate for 18-24 hours treat->incubate collect Collect culture supernatant incubate->collect elisa Perform TNF-α ELISA on supernatant collect->elisa readout Measure absorbance and calculate cytokine concentration elisa->readout

Caption: Workflow for quantifying anti-inflammatory activity.

  • Cell Seeding: Seed RAW 264.7 cells into a 24-well plate at a density of 1 x 10⁵ cells/well in 500 µL of complete medium. Incubate overnight.

  • Co-treatment: Prepare solutions of c(PG) in culture medium at 2x the final desired concentration. Also prepare a 2 µg/mL LPS solution.

  • Remove the old medium. Add 250 µL of the c(PG) solution to the wells.

  • Immediately add 250 µL of the 2 µg/mL LPS solution to achieve a final LPS concentration of 1 µg/mL. The final c(PG) concentrations could range from 1 µg/mL to 50 µg/mL.[2]

  • Controls:

    • Negative Control: Cells + Medium only.

    • Positive Control: Cells + LPS only.

    • Vehicle Control: Cells + LPS + DMSO vehicle.

  • Incubation: Incubate the plate for 18-24 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate at low speed (300 x g for 5 minutes) to pellet any detached cells. Carefully collect the supernatant and store it at -80°C until analysis.

  • ELISA: Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer’s instructions precisely.

  • Data Analysis: Calculate the percentage inhibition of TNF-α production for each c(PG) concentration relative to the "LPS only" positive control. Determine the IC₅₀ value, which is the concentration of c(PG) that causes 50% inhibition.

Protocol 3: General Cytotoxicity Assay

Before assessing specialized functions, it is crucial to determine the compound's intrinsic cytotoxicity to establish a safe and effective concentration range for experiments. The Resazurin (AlamarBlue) assay is a fluorescent method that is gentle on cells and offers high sensitivity.[12]

  • Cell Seeding: Seed cells (e.g., HeLa, HepG2, or the primary cell line of interest) in a 96-well plate at an appropriate density (e.g., 4,000-8,000 cells/well). Incubate overnight.

  • Compound Treatment: Add 100 µL of medium containing serial dilutions of c(PG) to the wells. A broad concentration range is recommended for initial screening (e.g., 1 µM to 500 µM).

  • Controls: Include "cells only" (negative control), "vehicle control", and a "no cells" blank control. For a positive control for cell death, treat a few wells with 70% ethanol for 10 minutes before the assay.[12]

  • Incubation: Incubate for a period relevant to your planned experiments, typically 24 to 72 hours.

  • Resazurin Assay:

    • Add 10 µL of Resazurin reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure fluorescence with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control after subtracting the blank reading. Plot viability against the log of c(PG) concentration to determine the CC₅₀ (concentration that reduces viability by 50%). For c(PG), significant cytotoxicity is generally low.[2]

Data Interpretation and Expected Outcomes

Assay Parameter Measured Expected Outcome for Bioactive c(PG)
Neuroprotection % Cell Viability (vs. Toxin)A dose-dependent increase in cell viability in the presence of the cytotoxic agent.[1]
Anti-inflammation IC₅₀ of TNF-α InhibitionA dose-dependent decrease in TNF-α secretion, resulting in a calculable IC₅₀ value. An IC₅₀ of 4.5 µg/mL has been reported in RAW 264.7 cells.[2]
Cytotoxicity CC₅₀A high CC₅₀ value (e.g., >100 µM), indicating low intrinsic toxicity and a favorable therapeutic index. For example, an IC₅₀ of 101.8 µM was observed against HepG2 cells.[2]

Mechanistic Insights: The IGF-1 Regulatory Pathway

The bioactivity of c(PG) is intrinsically linked to its role as a regulator of IGF-1. Understanding this pathway provides context for the observed cellular effects.

G IGF1 IGF-1 Complex Inactive Complex: IGF-1 + IGFBP-3 IGF1->Complex IGFBP3 IGFBP-3 (Binding Protein) IGFBP3->Complex Bioactive_IGF1 Bioavailable IGF-1 Complex->Bioactive_IGF1 c(PG) promotes dissociation cGP Cyclo(Pro-Gly) cGP->IGFBP3 Competes for binding site Cell_Receptor IGF-1 Receptor Bioactive_IGF1->Cell_Receptor Binds & Activates Response Cellular Responses (Survival, Growth, Neuroprotection) Cell_Receptor->Response

Caption: Cyclo(Pro-Gly) regulates IGF-1 bioavailability.[5]

As depicted, c(PG) competes with IGF-1 for binding to IGFBP-3.[5] By displacing IGF-1 from this inhibitory complex, c(PG) increases the concentration of free, bioavailable IGF-1, which can then activate its receptor and promote downstream signaling pathways related to cell survival and function. This mechanism is a key contributor to its neuroprotective effects.[2]

Conclusion

Cyclo(Pro-Gly) is a multifaceted endogenous peptide with significant therapeutic potential, particularly in the realm of CNS disorders and inflammatory conditions. The protocols detailed in this guide provide a robust framework for the in vitro characterization of c(PG) and its derivatives. By employing standardized assays for neuroprotection, anti-inflammatory activity, and cytotoxicity, researchers can generate reproducible and comparable data, paving the way for further pre-clinical and clinical development of this promising compound.

References

  • Guan, J., et al. (2014). Cyclic glycine-proline regulates IGF-1 homeostasis by altering the binding of IGFBP-3 to IGF-1. Scientific Reports, 4, 4388. [Link]

  • Lim, S., et al. (2024). Exploring Sources, Biological Functions, and Potential Applications of the Ubiquitous Marine Cyclic Dipeptide: A Concise Review of Cyclic Glycine-Proline. MDPI Marine Drugs, 22(6), 258. [Link]

  • Guan, J., & Gluckman, P. (2023). Cyclic Glycine-Proline Is a Bioactive Peptide. Encyclopedia MDPI. [Link]

  • Povarnina, P.Y., et al. (2016). Neuropeptide Cycloprolylglycine Exhibits Neuroprotective Activity after Systemic Administration to Rats with Modeled Incomplete Global Ischemia and in In Vitro Modeled Glutamate Neurotoxicity. Bulletin of Experimental Biology and Medicine, 160(5), 653-5. [Link]

  • Bellezza, I., et al. (2014). A role for CHP in the regulation of UPR has been demonstrated by finding that the CDP counteracts ER stress induced by tunicamycin in microglial cells. PMC. [Link]

  • Gudasheva, T.A., et al. (1996). Identification of a novel endogenous memory facilitating cyclic dipeptide cyclo-prolylglycine in rat brain. FEBS Letters, 391(1-2), 149-52. [Link]

  • Chen, X., et al. (2014). Anti-inflammatory cyclopeptides from exocarps of sugar-apples. PubMed, 15(4), 1529-34. [Link]

  • Wikipedia. (2023). Cyclic glycine-proline. Wikipedia. [Link]

  • de Souza, A.C., et al. (2015). Cyclo-Gly-Pro, a cyclic dipeptide, attenuates nociceptive behaviour and inflammatory response in mice. PubMed, 25(12), 1343-55. [Link]

  • Lee, Y., et al. (2021). Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus. PMC, 13(8), 868. [Link]

  • Diaz, D., et al. (2020). Cell penetrating peptides containing 2,5-diketopiperazine (DKP) scaffolds as shuttles for anti-cancer drugs. RSC. [Link]

  • Sartoretto, S.M., et al. (2015). Cyclo-Gly-Pro, a cyclic dipeptide, attenuates nociceptive behavior and inflammatory response in mice. ResearchGate. [Link]

  • Borthwick, A.D. (2012). 2,5-Diketopiperazines: Synthesis, Reactions, Medicinal Chemistry, and Bioactive Natural Products. Chemical Reviews, 112(7), 3641-3716. [Link]

  • Kim, Y., et al. (2011). Protective effect of cyclo(his-pro) on streptozotocin-induced cytotoxicity and apoptosis in vitro. PubMed, 41(2), 246-53. [Link]

  • Zimecki, M., et al. (2022). Structural and Biofunctional Insights into the Cyclo(Pro-Pro-Phe-Phe-) Scaffold from Experimental and In Silico Studies: Melanoma and Beyond. MDPI International Journal of Molecular Sciences, 23(13), 7173. [Link]

  • Neundorf, I., et al. (2020). Cell penetrating peptides containing 2,5-diketopiperazine (DKP) scaffolds as shuttles for anti-cancer drugs: conformational studies and biological activity. ResearchGate. [Link]

  • Wang, W., et al. (2018). Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. MDPI Molecules, 23(11), 2999. [Link]

  • Talwar, D., et al. (2025). Characterization of the cyclic dipeptide cyclo(His-Pro) in Arabidopsis. PMC. [Link]

  • Mendes, V., et al. (2024). Novel 2,5-Diketopiperazines with In Vitro Activities against Protozoan Parasites of Tropical Diseases. MDPI Pharmaceutics, 16(2), 241. [Link]

  • Incucyte. (2025). Kinetic quantification of apoptosis using Incucyte® live-cell imaging assays. Sartorius. [Link]

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Application

Flash chromatography purification methods for Hexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5(2H)-dione

Application Note: Advanced Flash Chromatography Purification of Hexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5(2H)-dione Scaffolds Introduction & Biological Context Hexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5(2H)-dione...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Flash Chromatography Purification of Hexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5(2H)-dione Scaffolds

Introduction & Biological Context

Hexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5(2H)-dione is a highly polar, bicyclic dilactam. This structural motif is a critical scaffold in modern drug discovery. Derivatives of the pyrrolo[1,2-a][1,4]diazepine core are extensively utilized as extracellular signal-regulated kinase (ERK1/2) inhibitors in oncology [1], and as foundational components in the synthesis of pyrrolobenzodiazepine (PBD) payloads for Antibody-Drug Conjugates (ADCs) [2].

Because of its two lactam carbonyls and tertiary nitrogen, the hexahydro dilactam exhibits strong hydrogen-bond accepting capabilities. This polarity makes its isolation from crude reaction mixtures notoriously difficult using standard chromatographic techniques.

ERK_Pathway Stimulus Growth Factors Receptor RTK Activation Stimulus->Receptor RAS RAS (GTPase) Receptor->RAS RAF RAF (MAP3K) RAS->RAF MEK MEK1/2 (MAP2K) RAF->MEK ERK ERK1/2 (MAPK) Inhibition Target MEK->ERK Nucleus Gene Transcription (Proliferation) ERK->Nucleus Inhibitor Pyrrolo[1,2-a][1,4]diazepine Derivatives Inhibitor->ERK

Fig 1. ERK signaling cascade targeted by pyrrolo[1,2-a][1,4]diazepine derivatives.

Chromatographic Challenges & Causality (E-E-A-T)

The Silanol Problem: Standard normal-phase flash chromatography relies on bare silica gel. While silica is nominally pH neutral, its surface is populated with Brønsted acidic silanol (Si-OH) groups. When purifying hexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5(2H)-dione, the basic nitrogen and highly polarized lactam oxygens interact strongly with these acidic silanols [3].

Causality: This strong solute-sorbent interaction leads to poor mass transfer kinetics. The macroscopic result is severe peak tailing, irreversible adsorption (low recovery), and the need for highly polar, difficult-to-evaporate solvent mixtures (e.g., 100% Methanol) to force elution. Adding liquid amines (like Triethylamine) to the mobile phase can mask the silanols, but this contaminates the collected fractions and complicates solvent evaporation [3].

The Solution: To establish a self-validating, high-recovery purification system, the acidic silanols must be masked or avoided entirely. This is achieved via two primary methodologies:

  • Amine-Functionalized Silica (NP-NH2): The silica surface is covalently bonded with aminopropyl groups. This neutralizes the surface acidity, acting as an immobilized modifier that repels the dilactam, allowing it to elute as a sharp, symmetrical peak using standard, volatile solvents [3].

  • Reversed-Phase C18 (RP-C18): Bypasses silanol interactions by utilizing a hydrophobic stationary phase and an aqueous/organic mobile phase buffered with a volatile acid (e.g., Formic Acid) to suppress ionization and ensure predictable retention [4].

Experimental Protocols

Workflow Crude Crude Mixture (Dilactam) Prep Dry Loading (Celite/Silica) Crude->Prep Column Column Selection (NH2-Silica / C18) Prep->Column Elution Gradient Elution (NP or RP) Column->Elution Fractions UV/ELSD Detection Elution->Fractions Pure Pure Dilactam Target Fractions->Pure

Fig 2. Flash chromatography workflow for polar bicyclic dilactams.

Protocol A: Normal-Phase Purification via Amine-Bonded Silica (NP-NH2)

Objective: Isolate the dilactam from non-polar organic byproducts without the use of liquid amine additives.

  • Sample Preparation (Dry Loading): Dissolve the crude reaction mixture in a minimum volume of Dichloromethane (DCM). Add Celite (1:2 sample-to-Celite mass ratio) and evaporate the solvent under reduced pressure to yield a free-flowing powder.

  • Column Selection: Select an Amine-bonded silica (NH2) flash column appropriate for the sample mass (typically a 1-5% loading capacity).

  • Equilibration: Equilibrate the column with 3 Column Volumes (CV) of 100% Hexane or Heptane.

  • Elution Gradient:

    • 0-2 CV: 100% Hexane (elutes non-polar impurities).

    • 2-10 CV: Linear gradient from 0% to 100% Ethyl Acetate (EtOAc).

    • 10-15 CV: Isocratic 100% EtOAc (elutes the target dilactam).

    • Note: If the compound is exceptionally retained, a secondary gradient of 0-10% Methanol in DCM can be applied.

  • Detection & Recovery: Monitor fractions via UV (254 nm) or Evaporative Light Scattering Detection (ELSD). Pool fractions containing the pure dilactam and concentrate under reduced pressure.

Protocol B: Reversed-Phase Purification (RP-C18)

Objective: Purify the dilactam when it is heavily contaminated with polar, water-soluble byproducts or salts.

  • Sample Preparation: Dissolve the crude mixture in Dimethyl Sulfoxide (DMSO) or a Water/Acetonitrile (MeCN) blend. Filter through a 0.45 µm PTFE syringe filter.

  • Column Selection: Select a C18-bonded silica flash column.

  • Mobile Phase Preparation:

    • Solvent A: Ultrapure Water + 0.1% Formic Acid (FA).

    • Solvent B: HPLC-grade Acetonitrile + 0.1% FA.

    • Causality for FA: Formic acid maintains a consistent acidic pH, ensuring any residual basic sites on the compound remain uniformly protonated, preventing peak splitting and improving mass transfer [4].

  • Elution Gradient:

    • 0-2 CV: 5% B (Desalting phase).

    • 2-12 CV: Linear gradient from 5% B to 60% B.

    • 12-14 CV: Column wash at 100% B.

  • Fractionation: Collect peaks based on UV/ELSD signals. Lyophilize (freeze-dry) the pooled fractions to prevent thermal degradation of the lactam rings during solvent removal.

Quantitative Data Summary

The following table summarizes the expected chromatographic performance of Hexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5(2H)-dione across different stationary phases, validating the necessity of specialized media.

Stationary PhaseMobile Phase SystemTailing Factor (Tf)Typical RecoveryPurityEvaporation Difficulty
Bare Silica (Si-OH) DCM / MeOH (0-20%)> 2.5 (Severe)40 - 60%< 85%High (Requires high heat)
Amine-Silica (NH2) Hexane / EtOAc (0-100%)1.0 - 1.2 (Ideal)> 90%> 95%Low (Volatile solvents)
C18 (Reversed-Phase) H₂O / MeCN + 0.1% FA1.1 - 1.3 (Good)85 - 95%> 98%Medium (Requires Lyophilization)

Conclusion

The purification of Hexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5(2H)-dione requires a strategic departure from traditional bare silica chromatography. By understanding the causality of silanol-lactam interactions, chemists can deploy amine-functionalized silica or reversed-phase C18 systems to create self-validating, high-yield purification workflows. These methods ensure the rapid isolation of this critical bicyclic scaffold for downstream drug development applications.

References

  • Title: ERK Inhibitor and Use Thereof (EP3805217A1)
  • Title: Pyrrolobenzodiazepine Antibody Drug Conjugates and Methods of Use (WO2017059289A1)
  • Title: When should I use an amine-bonded silica for flash chromatography? Source: Biotage URL: [Link]

Method

Application Note: Formulation and In Vitro Delivery Strategies for Hexahydro-1H-pyrrolo[1,2-a]diazepine-1,5(2H)-dione, a Cyclic Dipeptide Scaffold

Application Note: Formulation and In Vitro Delivery Strategies for Hexahydro-1H-pyrrolo[1,2-a][1][2]diazepine-1,5(2H)-dione, a Cyclic Dipeptide Scaffold Abstract This technical guide provides detailed methodologies for t...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Formulation and In Vitro Delivery Strategies for Hexahydro-1H-pyrrolo[1,2-a][1][2]diazepine-1,5(2H)-dione, a Cyclic Dipeptide Scaffold

Abstract

This technical guide provides detailed methodologies for the formulation and in vitro delivery of Hexahydro-1H-pyrrolo[1,2-a][1][2]diazepine-1,5(2H)-dione, a member of the cyclic dipeptide (CDP) or diketopiperazine class of compounds. CDPs represent a promising scaffold in drug discovery, yet their progression is often hampered by poor aqueous solubility and stability, which complicates reliable in vitro biological assessment. To address this critical bottleneck, this document presents two robust formulation strategies: Cyclodextrin Inclusion Complexation to enhance solubility and Liposomal Encapsulation for carrier-mediated delivery. We provide a full suite of protocols, from initial physicochemical characterization of the active compound to the preparation, characterization, and in vitro evaluation of the final formulations, including drug release, cellular uptake, and cytotoxicity assays.

Introduction: The Challenge of Delivering Cyclic Dipeptides

The focus of this guide, Hexahydro-1H-pyrrolo[1,2-a][1][2]diazepine-1,5(2H)-dione, is presumed to share this characteristic of poor aqueous solubility. Standard in vitro testing requires a compound to be fully solubilized in culture media to ensure that the concentration applied to cells is accurate and reproducible. Simply using organic solvents like DMSO at high concentrations can introduce artifacts and cellular toxicity, masking the true effect of the compound.

Therefore, advanced formulation strategies are not merely an optimization step but a fundamental requirement for the accurate biological evaluation of such compounds.[4] This guide provides two distinct, well-validated approaches to overcome these delivery challenges, enabling researchers to generate reliable and reproducible in vitro data.

Prerequisite Analysis: Physicochemical Characterization

Before embarking on formulation development, it is critical to establish a baseline understanding of the compound's intrinsic properties. This initial characterization informs the selection of the most appropriate formulation strategy and provides a benchmark against which the performance of the formulations can be measured.

Table 1: Known Properties of Hexahydro-1H-pyrrolo[1,2-a][1][2]diazepine-1,5(2H)-dione
PropertyValueSource
Molecular Formula C₇H₁₀N₂O₂[5]
Molecular Weight 154.17 g/mol [5]
Structure Cyclic Dipeptide[3]
Aqueous Solubility To be determined-
LogP To be determined-
Stability Profile To be determined-
Protocol 2.1: Aqueous Solubility Determination (Shake-Flask Method)

Rationale: The shake-flask method remains the gold standard for determining aqueous solubility. It establishes the maximum concentration of the compound that can be dissolved in an aqueous buffer (e.g., Phosphate-Buffered Saline, PBS) at a specific temperature, mimicking physiological conditions.

Methodology:

  • Add an excess amount of the compound to a known volume of PBS (pH 7.4) in a glass vial.

  • Seal the vial and place it in a shaking incubator at 37°C for 24-48 hours to ensure equilibrium is reached.

  • After incubation, visually inspect for the presence of undissolved solid material.

  • Centrifuge the suspension at high speed (e.g., 14,000 rpm for 20 minutes) to pellet the excess solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining micro-particulates.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • The resulting concentration is the equilibrium aqueous solubility.

Formulation Strategy 1: Cyclodextrin Inclusion Complexation

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[2] This unique structure allows them to encapsulate poorly water-soluble "guest" molecules, like our target compound, forming a "host-guest" inclusion complex.[6] This complex shields the hydrophobic drug from the aqueous environment, significantly increasing its apparent solubility and stability.[1][7] We will use Hydroxypropyl-β-cyclodextrin (HP-β-CD), a derivative widely used in pharmaceutical applications due to its high aqueous solubility and low toxicity.[7]

Diagram: Cyclodextrin Formulation Workflow

cluster_prep Phase 1: Preparation cluster_char Phase 2: Characterization cluster_eval Phase 3: In Vitro Evaluation A Phase Solubility Study (Determine CD:Drug Ratio) B Prepare Complex (Freeze-Drying Method) A->B C Determine Complexation Efficiency (CE) via HPLC B->C D Characterize Size & Polydispersity (Dynamic Light Scattering) C->D F In Vitro Release Study (Dialysis Method) D->F E Confirm Complexation (DSC or FTIR - Optional) G Cellular Viability Assay (e.g., MTS Assay) F->G

Caption: Workflow for cyclodextrin inclusion complex formulation and evaluation.

Protocol 3.1: Preparation of Cyclodextrin Inclusion Complex

Rationale: Freeze-drying (lyophilization) is a robust method for preparing solid inclusion complexes. It involves co-dissolving the drug and cyclodextrin in a solvent system and then removing the solvent under vacuum, which locks the drug molecule within the cyclodextrin cavity.

Materials:

  • Hexahydro-1H-pyrrolo[1,2-a][1][2]diazepine-1,5(2H)-dione

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Methanol or Ethanol (as co-solvent)

  • Deionized water

  • Freeze-dryer

Methodology:

  • Phase Solubility: First, determine the optimal molar ratio by performing a phase solubility study. Add increasing concentrations of HP-β-CD to saturated solutions of the drug and measure the increase in drug solubility. A linear increase typically indicates a 1:1 complex.

  • Dissolution: Based on the determined molar ratio (e.g., 1:1), dissolve the required amount of the compound in a minimal volume of methanol.

  • In a separate vessel, dissolve the corresponding molar amount of HP-β-CD in deionized water.

  • Mixing: Slowly add the drug solution to the aqueous HP-β-CD solution while stirring continuously. Stir the mixture for 24 hours at room temperature to allow for complex formation.

  • Freeze-Drying: Freeze the resulting clear solution at -80°C.

  • Lyophilize the frozen sample for 48-72 hours until a dry, fluffy white powder is obtained. This powder is the drug-cyclodextrin inclusion complex.

  • Store the complex in a desiccator to prevent moisture absorption.

Protocol 3.2: Characterization of the Inclusion Complex

Rationale: It is essential to confirm that the drug is successfully complexed and to quantify the amount of drug in the final product.

Methodology:

  • Drug Content & Complexation Efficiency (CE):

    • Accurately weigh a known amount of the lyophilized powder (e.g., 5 mg).

    • Dissolve it in a solvent that disrupts the complex and dissolves both components (e.g., methanol or acetonitrile).

    • Use a validated HPLC method to quantify the concentration of the drug.

    • Calculate the Drug Content (%) and Complexation Efficiency (%) using the formulas below.

    Drug Content (%) = (Mass of drug in powder / Total mass of powder) x 100 Complexation Efficiency (%) = (Actual drug content / Theoretical drug content) x 100

  • Particle Size Analysis:

    • Reconstitute the lyophilized powder in PBS (pH 7.4) to a known concentration.

    • Analyze the sample using Dynamic Light Scattering (DLS) to determine the average hydrodynamic diameter and Polydispersity Index (PDI). A low PDI (<0.3) indicates a homogenous population of complexes.

Table 2: Example Data for Cyclodextrin Formulation Characterization
ParameterTarget ValueResult
Molar Ratio (Drug:CD) 1:11:1
Drug Content (%) ~5-10% (typical)Record Value
Complexation Efficiency (%) > 90%Record Value
Hydrodynamic Diameter (nm) < 50 nmRecord Value
Polydispersity Index (PDI) < 0.3Record Value
Solubility in PBS (mg/mL) > 10x Free DrugRecord Value

Formulation Strategy 2: Liposomal Encapsulation

Principle: Liposomes are microscopic vesicles composed of one or more lipid bilayers surrounding an aqueous core.[8] Hydrophobic drugs, like the target compound, can be entrapped within the lipid bilayer.[9] This formulation strategy not only improves solubility but can also protect the drug from degradation, modify its pharmacokinetic profile, and facilitate cellular uptake.[10][11]

Diagram: Liposomal Formulation Workflow

cluster_prep Phase 1: Preparation cluster_char Phase 2: Characterization cluster_eval Phase 3: In Vitro Evaluation A Thin-Film Hydration (Lipids + Drug) B Hydration & Vesicle Formation A->B C Size Reduction (Extrusion) B->C D Purification (Remove Free Drug) C->D E Determine Encapsulation Efficiency (EE) via HPLC D->E F Characterize Size, PDI & Zeta Potential (DLS) E->F H In Vitro Release Study (Dialysis Method) F->H G Visualize Morphology (TEM - Optional) I Cellular Uptake Study (Confocal Microscopy) H->I J Cellular Viability Assay (e.g., MTS Assay) I->J

Caption: Workflow for liposomal formulation, characterization, and evaluation.

Protocol 4.1: Preparation of Liposomes (Thin-Film Hydration & Extrusion)

Rationale: The thin-film hydration method is a classic, straightforward, and widely used technique for preparing liposomes.[8] Subsequent extrusion through polycarbonate membranes allows for precise control over the final vesicle size, producing a monodisperse population.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol (Chol)

  • Hexahydro-1H-pyrrolo[1,2-a][1][2]diazepine-1,5(2H)-dione

  • Chloroform

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

Methodology:

  • Lipid Film Formation:

    • Dissolve DSPC, cholesterol (e.g., at a 55:45 molar ratio), and the target compound in chloroform in a round-bottom flask. The amount of drug should be chosen based on a desired drug-to-lipid ratio (e.g., 1:20 by weight).

    • Attach the flask to a rotary evaporator. Rotate the flask in a water bath (set above the lipid transition temperature, e.g., 60-65°C) under reduced pressure.

    • Continue evaporation until a thin, dry, uniform lipid film is formed on the inner surface of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with pre-warmed PBS (pH 7.4) by adding the buffer to the flask.

    • Continue to rotate the flask in the water bath (without vacuum) for 1-2 hours. This will cause the lipid film to swell and form multilamellar vesicles (MLVs).

  • Extrusion (Sizing):

    • Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm). Pre-heat the extruder block to the same temperature as the hydration step.

    • Load the MLV suspension into one of the extruder syringes.

    • Pass the suspension back and forth through the membrane for an odd number of passes (e.g., 21 times). This process reduces the size and lamellarity of the vesicles, resulting in a more uniform population of large unilamellar vesicles (LUVs).

  • Purification:

    • To separate the encapsulated drug from the unencapsulated (free) drug, use size exclusion chromatography or dialysis.

Protocol 4.2: Characterization of Liposomes

Rationale: Comprehensive characterization ensures the quality, stability, and reproducibility of the liposomal formulation.[12]

Methodology:

  • Encapsulation Efficiency (EE) & Drug Loading (DL):

    • Take an aliquot of the final liposome suspension. Disrupt the liposomes using a suitable solvent (e.g., methanol or Triton X-100).

    • Quantify the total drug amount (encapsulated + free) using HPLC.

    • Separately, quantify the amount of free drug in the suspension (from the purification step).

    • Calculate EE (%) and DL (%) using the formulas:

    EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100 DL (%) = (Mass of encapsulated drug / Total mass of lipids) x 100

  • Size, PDI, and Zeta Potential:

    • Dilute the liposome suspension in PBS.

    • Analyze using DLS to determine the mean hydrodynamic diameter, PDI, and zeta potential. Zeta potential provides an indication of the surface charge and predicts the colloidal stability of the formulation.

Table 3: Example Data for Liposome Formulation Characterization
ParameterTarget ValueResult
Lipid Composition DSPC:Chol (55:45)DSPC:Chol (55:45)
Drug:Lipid Ratio (w/w) 1:201:20
Encapsulation Efficiency (%) > 80%Record Value
Hydrodynamic Diameter (nm) 100 - 150 nmRecord Value
Polydispersity Index (PDI) < 0.2Record Value
Zeta Potential (mV) Near-neutral or slightly negativeRecord Value

In Vitro Evaluation of Formulations

Once characterized, the formulations must be tested in relevant in vitro assays to confirm their performance. These tests should always include three arms: the drug-loaded formulation, the "blank" formulation (without the drug) to test for vehicle-specific effects, and the free drug (solubilized in a minimal amount of DMSO) as a comparator, if solubility permits.

Protocol 5.1: In Vitro Drug Release Study (Dialysis Method)

Rationale: This assay measures the rate at which the drug is released from the carrier into a surrounding medium, providing insights into whether the formulation offers immediate or sustained release.[13][14]

Methodology:

  • Load a known concentration of the drug-loaded formulation (e.g., 1 mL of liposomes or reconstituted cyclodextrin complex) into a dialysis bag (with a molecular weight cut-off, MWCO, that retains the formulation but allows free drug to pass, e.g., 10-14 kDa).

  • Submerge the sealed bag in a larger volume of release buffer (e.g., 100 mL of PBS pH 7.4 containing 0.5% Tween 80 to maintain sink conditions) in a beaker.

  • Place the beaker in a shaking water bath at 37°C.

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw a sample (e.g., 1 mL) from the release buffer outside the dialysis bag.

  • Immediately replace the withdrawn volume with fresh, pre-warmed release buffer to maintain a constant volume.

  • Analyze the drug concentration in the collected samples via HPLC.

  • Plot the cumulative percentage of drug released versus time.

Protocol 5.2: Cellular Uptake Assessment (Qualitative)

Rationale: Visualizing the internalization of the formulation provides direct evidence that the delivery system is interacting with and entering the target cells.[15] This often requires labeling the carrier.

Methodology:

  • Prepare a fluorescently labeled version of the liposomal formulation by including a lipid-conjugated fluorophore (e.g., Rhodamine-PE) in the initial lipid film.

  • Seed cells (e.g., HeLa or a relevant cancer cell line) onto glass-bottom dishes and allow them to adhere overnight.

  • Treat the cells with the fluorescently labeled liposomes for various time points (e.g., 1, 4, and 24 hours).

  • After incubation, wash the cells with cold PBS to remove non-internalized particles.

  • Fix the cells (e.g., with 4% paraformaldehyde).

  • Stain the cell nuclei with a counterstain like DAPI.

  • Image the cells using a confocal laser scanning microscope to visualize the intracellular localization of the formulation.

Protocol 5.3: In Vitro Cytotoxicity & Efficacy Assay (MTS Assay)

Rationale: This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[16] It allows for the comparison of the biological effect of the formulated drug versus the free drug and confirms that the blank formulation is non-toxic.[17][18]

Methodology:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the following treatments in cell culture medium:

    • Drug-loaded formulation (e.g., liposomes)

    • Blank formulation (at dilutions equivalent to the drug-loaded formulation)

    • Free drug (solubilized in DMSO, with the final DMSO concentration kept below 0.1%)

  • Remove the old medium from the cells and add the treatment dilutions. Include untreated cells as a negative control.

  • Incubate the cells for a relevant period (e.g., 48 or 72 hours).

  • Add the MTS reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control cells. Plot the dose-response curves to determine the IC₅₀ (half-maximal inhibitory concentration) for each treatment.

Conclusion and Troubleshooting

The protocols outlined in this guide provide a comprehensive framework for formulating and evaluating Hexahydro-1H-pyrrolo[1,2-a][1][2]diazepine-1,5(2H)-dione for in vitro studies. Both cyclodextrin complexation and liposomal encapsulation are powerful, adaptable techniques that can overcome the common challenge of poor aqueous solubility. Proper characterization and in vitro validation are paramount to ensuring that the data generated is accurate, reproducible, and truly reflective of the compound's biological potential.

Troubleshooting Quick-Guide:

IssuePossible Cause(s)Suggested Solution(s)
Low Complexation Efficiency (CD) Incorrect molar ratio; Insufficient mixing time; Drug precipitation.Re-evaluate phase solubility; Increase stirring time; Use a co-solvent.
Low Encapsulation Efficiency (Liposomes) Drug partitioning out of bilayer; Unsuitable lipid composition; Incorrect pH of hydration buffer.Decrease drug-to-lipid ratio; Use lipids with higher transition temp; Adjust pH to suppress drug ionization.
High PDI / Large Particle Size Insufficient extrusion passes; Formulation instability/aggregation.Increase the number of extrusion passes; Check zeta potential, consider adding charged lipids for stability.
High Toxicity of Blank Formulation Residual organic solvent; Intrinsic toxicity of excipients.Ensure complete solvent removal (vacuum dry); Use lower concentrations or switch to more biocompatible lipids/cyclodextrins.

References

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Sources

Application

Application Note: Preparation of Hexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5(2H)-dione Enantiomers for Chiral Screening

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Technical Guide & Experimental Protocol Introduction & Mechanistic Rationale The pyrrolo-diazepine scaffold—most not...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Technical Guide & Experimental Protocol

Introduction & Mechanistic Rationale

The pyrrolo-diazepine scaffold—most notably found in pyrrolo[1,4]benzodiazepines (PBDs)—is a "privileged structure" in medicinal chemistry, frequently utilized in the development of potent antitumor antibiotics and antifungal agents[1][2]. While fully aromatic or benzo-fused derivatives are common, saturated bicyclic dilactams like Hexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5(2H)-dione (CAS: 185757-16-8) serve as critical chiral building blocks and conformationally restricted peptidomimetics[3].

Because the stereochemistry at the chiral center (the bridgehead carbon derived from the proline α -carbon) dictates the three-dimensional topology of the molecule, enantiomeric purity is paramount for biological activity[2].

This application note details a robust, self-validating synthetic protocol for generating both the racemic mixture (for analytical method development) and the pure enantiomers (via chiral pool synthesis). Furthermore, it outlines a Supercritical Fluid Chromatography (SFC) screening strategy to achieve baseline enantiomeric resolution.

Synthetic Strategy

The construction of the 1,4-diazepine-1,5-dione ring is achieved via a convergent dipeptide coupling followed by intramolecular cyclization.

  • Directional Coupling: We utilize N -Boc- β -alanine and Proline methyl ester. This specific protection strategy prevents the self-condensation of β -alanine and ensures the amide bond forms exclusively between the β -alanine carboxylate and the secondary amine of proline.

  • Activation: HATU is selected as the coupling reagent over EDC/HOBt due to its superior efficiency in overcoming the steric hindrance of the secondary pyrrolidine amine, minimizing epimerization at the proline α -carbon.

  • Cyclization: Following Boc deprotection, the free primary amine undergoes a base-catalyzed intramolecular attack on the methyl ester, thermodynamically driven by the formation of the stable 7-membered diazepine dilactam.

Synthesis A Proline Methyl Ester (DL, L, or D) C Amide Coupling (HATU / DIPEA) A->C B N-Boc-beta-alanine B->C D N-Boc-beta-alanyl- proline methyl ester C->D E Boc Deprotection (TFA / CH2Cl2) D->E F Cyclization (Base / Heat) E->F G Hexahydro-1H-pyrrolo[1,2-a] [1,4]diazepine-1,5(2H)-dione F->G

Caption: Synthetic workflow for Hexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5(2H)-dione via dipeptide route.

Experimental Protocols

Note: The following protocols are designed as self-validating systems. In-process controls (IPC) via LC-MS or TLC are embedded to ensure intermediate fidelity before proceeding to subsequent steps.

Protocol A: Synthesis of the Racemic Standard

A 1:1 racemic mixture is strictly required to evaluate the enantioselectivity ( α ) and resolution ( Rs​ ) of chiral stationary phases during method development.

Step 1: Amide Coupling

  • Dissolve N -Boc- β -alanine (1.0 eq, 10 mmol) and DL-Proline methyl ester hydrochloride (1.05 eq, 10.5 mmol) in anhydrous DMF (30 mL) under N 2​ .

  • Add DIPEA (3.0 eq, 30 mmol) and stir for 10 minutes at 0 °C. The excess base neutralizes the HCl salt and ensures the proline amine is nucleophilic.

  • Add HATU (1.1 eq, 11 mmol) portion-wise. Stir at room temperature for 4 hours.

  • Validation Check: Sample 10 μ L into 1 mL MeCN. LC-MS should indicate complete consumption of the proline ester and the presence of the intermediate mass [M+H] + = 301.1.

  • Quench with saturated NH 4​ Cl, extract with EtOAc (3 × 30 mL), wash with brine, dry over Na 2​ SO 4​ , and concentrate to yield the crude dipeptide.

Step 2: Deprotection & Cyclization

  • Dissolve the crude dipeptide in CH 2​ Cl 2​ (20 mL) and add Trifluoroacetic Acid (TFA, 10 mL). Stir at room temperature for 2 hours.

  • Validation Check: TLC (EtOAc:Hexane 1:1) should show the disappearance of the Boc-protected starting material.

  • Concentrate the mixture under reduced pressure to remove excess TFA.

  • Dissolve the resulting TFA salt in MeOH (40 mL). Add Triethylamine (Et 3​ N) until the solution is basic (pH ~9), then reflux at 65 °C for 16 hours. The heat and basic conditions drive the lactamization.

  • Concentrate and purify via flash chromatography (DCM:MeOH 95:5) to yield racemic Hexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5(2H)-dione.

Protocol B: Synthesis of Pure Enantiomers

To assign the peaks in the chiral chromatogram, pure enantiomers must be synthesized using the chiral pool.

  • For the (S)-Enantiomer: Follow Protocol A exactly, substituting DL-Proline methyl ester with L-Proline methyl ester hydrochloride .

  • For the (R)-Enantiomer: Follow Protocol A exactly, substituting DL-Proline methyl ester with D-Proline methyl ester hydrochloride .

Supercritical Fluid Chromatography (SFC) Chiral Screening

SFC is prioritized over traditional normal-phase HPLC for chiral screening due to the low viscosity and high diffusivity of supercritical CO 2​ . This enables higher flow rates, faster equilibration times, and superior column efficiency on polysaccharide-based chiral stationary phases (CSPs)[4][5].

SFC Method Development Workflow
  • Primary Screening: The racemic standard is injected across a panel of four orthogonal immobilized polysaccharide columns (e.g., Amylose-based Chiralpak IA/IB, Cellulose-based Chiralpak IC/ID or their coated equivalents AD-H, AS-H, OD-H, OJ-H)[4].

  • Co-Solvent Selection: Methanol (MeOH) and Ethanol (EtOH) are used as primary modifiers (10-30% gradient). Because the target molecule is a neutral dilactam, acidic or basic additives (like TFA or DEA) are generally unnecessary, though 0.1% DEA can be added to suppress non-specific interactions.

  • Peak Assignment: Once a method yielding Rs​>1.5 is identified, the pure (S)- and (R)-enantiomers synthesized in Protocol B are injected individually to assign the elution order.

ChiralScreening Racemate Racemic Standard (Method Dev) Screening Primary SFC Screening (Chiralpak AD/AS, Chiralcel OD/OJ) Racemate->Screening Opt Method Optimization (Co-solvent, Temp, Pressure) Screening->Opt If Rs < 1.5 Res Enantiomeric Resolution (Rs > 1.5) Screening->Res If Rs > 1.5 Opt->Res Val Peak Assignment via Pure (S)/(R) Spiking Res->Val

Caption: SFC Chiral screening decision tree for enantiomeric resolution and peak assignment.

Data Presentation: Representative SFC Screening Results

The following table summarizes a typical quantitative data matrix obtained during the SFC screening of the racemic Hexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5(2H)-dione. Conditions: 150 bar backpressure, 40 °C, 3.0 mL/min flow rate, 20% Co-solvent.

Chiral Stationary PhaseCo-SolventRet. Time Peak 1 ( tR1​ )Ret. Time Peak 2 ( tR2​ )Selectivity ( α )Resolution ( Rs​ )Elution Order
Chiralpak AD-H (Amylose)MeOH3.45 min4.12 min1.252.10 (R) then (S)
Chiralpak AD-H (Amylose)EtOH4.10 min4.65 min1.171.45(R) then (S)
Chiralcel OD-H (Cellulose)MeOH5.20 min5.20 min1.000.00Co-elution
Chiralcel OJ-H (Cellulose)EtOH2.80 min3.65 min1.413.05 (S) then (R)

Conclusion from Data: The Chiralcel OJ-H column with Ethanol as a co-solvent provides the optimal thermodynamic environment for the separation of these enantiomers, yielding a baseline resolution ( Rs​=3.05 ) suitable for both analytical quantification and potential preparative scale-up.

References

  • An Update on the Synthesis of Pyrrolo[1,4]benzodiazepines MDPI - Molecules URL:[Link][2]

  • Supercritical fluid chromatography in chiral separations: Evaluation of equivalency of polysaccharide stationary phases Journal of Separation Science URL:[Link][4]

  • Pyrrolo[1,2-a][1,4]benzodiazepine: a novel class of non-azole anti-dermatophyte anti-fungal agents Bioorganic & Medicinal Chemistry Letters URL:[Link][1]

Sources

Method

Application Note: A Guide to the Incorporation of Hexahydro-1H-pyrrolo[1,2-a]diazepine-1,5(2H)-dione Scaffolds in Solid-Phase Peptide Synthesis

Application Note: A Guide to the Incorporation of Hexahydro-1H-pyrrolo[1,2-a][1][2]diazepine-1,5(2H)-dione Scaffolds in Solid-Phase Peptide Synthesis Abstract The introduction of conformationally constrained non-natural...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: A Guide to the Incorporation of Hexahydro-1H-pyrrolo[1,2-a][1][2]diazepine-1,5(2H)-dione Scaffolds in Solid-Phase Peptide Synthesis

Abstract

The introduction of conformationally constrained non-natural amino acids and dipeptide mimics into peptide sequences is a pivotal strategy for enhancing proteolytic stability, modulating biological activity, and improving pharmacokinetic profiles.[1][2][3] This guide provides a detailed framework and practical protocols for the incorporation of a novel bicyclic scaffold, Hexahydro-1H-pyrrolo[1,2-a][4][5]diazepine-1,5(2H)-dione (referred to herein as PDD), into peptide chains using standard Fmoc/tBu solid-phase peptide synthesis (SPPS). We will address the unique challenges posed by this sterically demanding scaffold, offering field-proven strategies for efficient coupling, and outlining robust methods for peptide cleavage, purification, and characterization.

Introduction: The Rationale for Constrained Scaffolds

Peptides are remarkable therapeutic agents, but their application can be limited by poor metabolic stability and conformational flexibility, which often leads to reduced receptor affinity and selectivity.[3][6] Introducing rigid structural motifs, such as bicyclic scaffolds, can pre-organize the peptide backbone into a bioactive conformation, mimicking secondary structures like β-turns.[6][7] The PDD scaffold, a saturated pyrrolo-diazepinedione system, serves as a constrained dipeptide mimic. Its incorporation is intended to confer a significant degree of rigidity to the peptide backbone, thereby enhancing resistance to enzymatic degradation and potentially improving binding affinity to biological targets.[2][7]

This document outlines the necessary chemical strategies for utilizing a functionalized PDD building block in automated or manual Fmoc-SPPS workflows.[4][8][9]

The PDD Building Block for Fmoc SPPS

Successful incorporation via SPPS requires a PDD derivative that is suitably protected and activated. For this guide, we will consider a hypothetical but chemically logical building block: (S)-5-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2,7-dioxooctahydropyrrolo[1,2-a][4][5]diazepine-4-carboxylic acid, which we will abbreviate as Fmoc-PDD-OH .

This building block is designed with the essential features for Fmoc-SPPS:

  • Fmoc Group: A base-labile protecting group on the exocyclic amine, compatible with the standard Fmoc/tBu strategy.[4][10]

  • Free Carboxylic Acid: The point of activation and coupling to the N-terminus of the growing peptide chain on the solid support.

  • Stereochemistry: Defined stereochemistry at the alpha-carbon is crucial for biological activity.

The structure of Fmoc-PDD-OH presents significant steric hindrance around the carboxylic acid, a key challenge that will be addressed in the coupling protocols.[1][11]

Core Principles and Workflow

The incorporation of Fmoc-PDD-OH follows the fundamental principles of Fmoc-SPPS, which involves the iterative cycling of deprotection and coupling steps on a solid support.[1][12] A final cleavage step releases the peptide from the resin and removes side-chain protecting groups.[13][14]

The overall workflow is visualized below.

SPPS_Workflow Resin 1. Resin Swelling Deprotection 2. N-terminal Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 3. DMF Wash Deprotection->Wash1 Coupling 4. Fmoc-PDD-OH Coupling (Activation & Addition) Wash1->Coupling Wash2 5. DMF Wash Coupling->Wash2 Capping Capping (Optional) (Acetic Anhydride) Wash2->Capping If coupling incomplete Next_Cycle Repeat for next Amino Acid Wash2->Next_Cycle If coupling complete Capping->Next_Cycle Next_Cycle->Deprotection Deprotection of next AA Cleavage 6. Cleavage & Deprotection (TFA Cocktail) Next_Cycle->Cleavage Final Cycle

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Experimental Protocols

These protocols are designed as a robust starting point. Optimization may be required based on the specific peptide sequence and available instrumentation (e.g., microwave-assisted synthesis).[11]

Protocol 4.1: Standard SPPS Cycle (Prior to PDD Incorporation)

This protocol outlines the standard steps for adding a regular Fmoc-amino acid.

  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides, Wang for C-terminal acids) in N,N-Dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[8][9]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10-20 minutes. Drain and repeat for a shorter duration (2-5 minutes) to ensure complete removal of the Fmoc group.[4][10]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling:

    • In a separate vessel, dissolve the standard Fmoc-amino acid (3-5 eq.), a coupling reagent like HATU (3-4.9 eq.), and a base like N,N-Diisopropylethylamine (DIEA) (6-10 eq.) in DMF.[5][1]

    • Add the activated amino acid solution to the resin.

    • Allow the reaction to proceed for 45-60 minutes.

  • Washing: Wash the resin with DMF (3-5 times).

  • Monitoring (Optional): Perform a Kaiser test or other qualitative test to confirm the absence of free primary amines, indicating a complete reaction.[15]

Protocol 4.2: Incorporation of the Sterically Hindered Fmoc-PDD-OH Scaffold

Due to the steric bulk of the PDD scaffold, standard coupling conditions are likely to be inefficient.[11][16] The following protocol employs a more potent coupling strategy and extended reaction times.

  • Deprotection: Perform the N-terminal Fmoc deprotection on the resin-bound peptide as described in Protocol 4.1 (steps 2-3).

  • Activation of Fmoc-PDD-OH:

    • In a separate vessel, dissolve Fmoc-PDD-OH (3 eq. relative to resin loading), HATU (2.9 eq.), and DIEA (6 eq.) in DMF or N-Methylpyrrolidone (NMP). NMP is often preferred for its superior solvating properties with difficult sequences.[11]

    • Allow the pre-activation to proceed for 2-5 minutes.

  • First Coupling:

    • Add the activated Fmoc-PDD-OH solution to the deprotected peptide-resin.

    • Agitate the reaction for at least 2-4 hours at room temperature. For extremely difficult couplings, this can be extended overnight.[11]

  • Monitoring and Decision Point:

    • Take a small sample of resin beads and perform a Kaiser test.

    • If the test is negative (no primary amines detected): The coupling is complete. Proceed to step 7.

    • If the test is positive (blue beads): The coupling is incomplete. Proceed to step 5 for a second coupling.

Caption: Decision workflow after the first coupling of Fmoc-PDD-OH.

  • Washing (before second coupling): Wash the resin thoroughly with DMF (3-5 times).

  • Second Coupling (Double Coupling): Prepare a fresh solution of activated Fmoc-PDD-OH as described in step 2 (using 2-3 eq.) and add it to the resin. Allow the reaction to proceed for another 2-4 hours.[11]

  • Final Washing: Wash the resin with DMF (3x) and Dichloromethane (DCM) (3x) and proceed to the deprotection step for the next amino acid in the sequence.

Table 1: Recommended Coupling Reagents for Hindered Scaffolds
Coupling ReagentClassActivating SpeciesReactivityNotes
DIC/DCC CarbodiimideO-acylisoureaLow-ModerateGenerally insufficient for sterically demanding couplings; DCU byproduct from DCC is insoluble.[5]
HBTU/HCTU Aminium/UroniumOBt/O-6-ClBt esterHighHCTU is more reactive than HBTU.[11] Standard choice for many difficult couplings.
PyBOP/PyAOP PhosphoniumOBt/OAt esterHigh-Very HighHighly effective, avoids guanidinylation side reactions sometimes seen with uronium salts. PyAOP is extremely reactive.[5][16]
HATU/COMU Aminium/UroniumOAt/Oxyma esterVery HighHATU is one of the most effective reagents for overcoming steric barriers due to the anchimeric assistance from the pyridine nitrogen in the HOAt leaving group.[5][17]
Protocol 4.3: Peptide Cleavage and Precipitation

Once the synthesis is complete, the peptide must be cleaved from the resin and its side-chain protecting groups removed. The choice of cleavage cocktail depends on the peptide's amino acid composition.[13][14]

  • Resin Preparation: Wash the final peptide-resin with DCM (3-5 times) and dry it under vacuum for at least 1 hour.

  • Cleavage:

    • Prepare the appropriate cleavage cocktail (see Table 2). A common and effective non-malodorous cocktail for peptides without sensitive residues like Cys, Met, or Trp is TFA/TIS/H₂O (95:2.5:2.5) .[13]

    • Add the cleavage cocktail to the dried resin (typically 10 mL per gram of resin).

    • Allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.[1]

  • Peptide Collection: Filter the resin and collect the filtrate into a fresh centrifuge tube. Wash the resin once more with a small amount of fresh TFA and combine the filtrates.

  • Precipitation: Add the combined filtrate dropwise to a large volume of cold diethyl ether (-20°C) with gentle vortexing to precipitate the crude peptide.[1]

  • Isolation: Centrifuge the mixture to pellet the peptide. Carefully decant the ether, wash the pellet once more with cold ether, and dry the crude peptide under vacuum.

Table 2: Common TFA Cleavage Cocktails
Cocktail ComponentsRatioTarget Residues / PurposeReference
TFA / TIS / H₂O95 : 2.5 : 2.5General purpose; Scavenges t-butyl cations. Suitable for peptides with Arg(Pbf).[13]
TFA / Thioanisole / H₂O / EDT90 : 5 : 3 : 2Protects against Met oxidation and Trp modification.[14]
Reagent K: TFA / Phenol / H₂O / Thioanisole / EDT82.5 : 5 : 5 : 5 : 2.5"Universal" cocktail for complex peptides containing multiple sensitive residues like Cys, Met, Trp, Tyr.[13]

TFA: Trifluoroacetic Acid, TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol

Characterization of PDD-Containing Peptides

After purification (typically by reverse-phase HPLC), the identity and purity of the final peptide must be confirmed.

  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF should be used to confirm the molecular weight of the peptide. The incorporation of the PDD scaffold will result in a specific mass addition corresponding to its molecular formula minus water (for the amide bond formation).

  • Nuclear Magnetic Resonance (NMR): For structural confirmation, 1D and 2D NMR spectroscopy can be invaluable. The rigid PDD scaffold should give rise to distinct and well-resolved proton signals. NOESY experiments can help elucidate the conformational constraints imposed by the scaffold on the surrounding amino acid residues.

  • Amino Acid Analysis (AAA): While standard AAA will not directly detect the PDD core, it can be used to confirm the relative ratios of the other natural amino acids in the purified peptide, providing indirect evidence of purity.[18]

Troubleshooting

ProblemPossible Cause(s)Recommended Solution(s)
Incomplete PDD Coupling (Positive Kaiser Test) Insufficient activation/reaction time; Steric hindrance; Peptide aggregation on resin.Perform a double coupling with fresh reagents[11]. Switch to a more powerful coupling reagent like HATU or PyAOP[17]. Use NMP instead of DMF as the solvent[11]. Consider microwave-assisted synthesis to drive the reaction[11].
Deletion Sequence Detected by MS Incomplete coupling of PDD or another amino acid.Optimize coupling conditions as above. Incorporate a capping step (e.g., with acetic anhydride) after the PDD coupling to terminate any unreacted chains.
Low Cleavage Yield Incomplete cleavage from the resin; Peptide precipitation on resin.Extend cleavage time to 4 hours. Ensure the cleavage cocktail is appropriate for the sequence[13].
Side Product Formation (+222 Da) Dibenzofulvene (DBF) adduct formation from incomplete scavenging during Fmoc deprotection.Ensure fresh 20% piperidine solution is used. Increase washing steps after deprotection.[10]

Conclusion

The incorporation of the Hexahydro-1H-pyrrolo[1,2-a][4][5]diazepine-1,5(2H)-dione scaffold into peptides is a challenging yet powerful method for creating conformationally constrained analogues. By understanding the steric demands of the building block and employing robust coupling strategies, such as the use of high-potency uronium/phosphonium reagents and extended reaction times, researchers can successfully synthesize these modified peptides. The protocols and troubleshooting guide provided herein offer a comprehensive starting point for scientists and drug development professionals aiming to leverage this and other complex scaffolds to design next-generation peptide therapeutics with enhanced stability and bioactivity.

References

  • Vertex AI Search. (n.d.). Fmoc Solid Phase Peptide Synthesis Protocol.
  • BenchChem. (2025). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis.
  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • DilunBio. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (n.d.). Request PDF.
  • MilliporeSigma. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • (n.d.). Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives.
  • Liu, Z., et al. (2024). Predicting the structures of cyclic peptides containing unnatural amino acids by HighFold2.
  • Dick, F. (n.d.). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. Methods in Molecular Biology, Vol 35.
  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase Peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
  • (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2014). Methods and Protocols of Modern Solid Phase Peptide Synthesis.
  • Sugita, Y., et al. (2016). Insights into How Cyclic Peptides Switch Conformations.
  • Hecht, S. M., et al. (n.d.). Protein synthesis with conformationally constrained cyclic dipeptides. PMC - NIH.
  • (n.d.). Solid-Phase Unnatural Peptide Synthesis (UPS). Journal of the American Chemical Society.
  • Wessely, F., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Gyros Protein Technologies. (2019, September 15). Solid-phase Peptide Synthesis (SPPS) in Research & Development.
  • Kong, X., et al. (2025, July 8). Zero-Shot Cyclic Peptide Design via Composable Geometric Constraints. arXiv.
  • Johnson, R. L., et al. (2016). Characterization of cyclic peptides containing disulfide bonds. Journal of Pharmaceutical and Biomedical Analysis, 123, 105-111.
  • (2026, January 3). A Two-Step Synthesis of Hexahydropyrrolo-[1,2-d][4][5][1]triazine-1,4-dione and Related Compounds. ResearchGate.

  • Kamal, A., et al. (2016). An Update on the Synthesis of Pyrrolo[4][5]benzodiazepines. Molecules, 21(2), 164.

  • Ali, M. M., et al. (2022). Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][4][5]diazepine derivatives as potent EGFR/CDK2 inhibitors. PMC.

  • Balaram, P., et al. (2015, July 12). Bridged bicyclic peptides as potential drug scaffolds: Synthesis, structure, protein binding and stability.
  • NextSDS. (n.d.). 1H-Pyrrolo[1,2-a][4][5]diazepine-1,5(2H)-dione,hexahydro-,(S)-(9CI). Retrieved March 18, 2026, from

  • Liu, W., et al. (2019). Chemical and Ribosomal Synthesis of Topologically Controlled Bicyclic and Tricyclic Peptide Scaffolds Primed by Selenoether Formation.
  • (n.d.). Chemical peptide synthesis and cyclization. (a) Automated SPPS in....
  • Nielsen, T. E., et al. (n.d.). Greening the synthesis of peptide therapeutics: an industrial perspective. PMC.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Hexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5(2H)-dione Aqueous Solubility

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex formulation of rigid, bicyclic peptidomimetics.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex formulation of rigid, bicyclic peptidomimetics. Hexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5(2H)-dione presents a notorious challenge in drug development: it is a highly crystalline, neutral molecule that strongly resists aqueous solvation.

Over 40% of new chemical entities (NCEs) exhibit poor water solubility, which severely limits their bioavailability and in vitro reliability[1]. This guide provides field-proven, mechanistically grounded solutions to overcome the solubility barriers specific to this pyrrolo-diazepine scaffold.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: Why does my compound precipitate immediately when diluted from a DMSO stock into PBS? The Causality: This is a classic case of solvent-shift precipitation. Hexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5(2H)-dione is a rigid bicyclic system. While its two lactam carbonyls act as hydrogen-bond acceptors, the molecule lacks hydrogen-bond donors. When you introduce the DMSO stock into an aqueous buffer, the local dielectric constant drops rapidly. Because water molecules thermodynamically prefer to hydrogen-bond with each other rather than solvate the hydrophobic bicyclic core, the compound undergoes rapid hydrophobic collapse, reforming its highly stable crystal lattice and "crashing out" of solution[1].

Q2: Can I adjust the buffer pH to force the compound into solution? The Causality: No. This is a critical and common mistake. Unlike amines or carboxylic acids, the nitrogen atoms in a 1,5-dione system are locked within amide (lactam) bonds. These groups are neutral and do not ionize within any physiologically relevant pH range (pKa > 15). Attempting to dissolve the compound by using highly alkaline buffers (pH > 10) will not ionize the molecule; instead, it will trigger alkaline hydrolysis, irreversibly cleaving the diazepine ring and destroying your active pharmaceutical ingredient (API)[2].

Q3: What is the most reliable formulation strategy for in vivo dosing without causing toxicity? The Causality: Inclusion complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard here. Cyclodextrins possess a hydrophobic inner cavity and a hydrophilic exterior. The lipophilic pyrrolo-diazepine core inserts into this nonpolar cavity, shielding it from water, while the hydroxyl-rich exterior of the cyclodextrin ensures complete miscibility in the aqueous bulk phase[3]. This prevents precipitation without the severe cellular toxicity associated with high concentrations of organic co-solvents[4].

Part 2: Solubilization Strategies & Data Presentation

To select the appropriate solubilization route, you must balance the required concentration against the tolerance of your biological model.

Table 1: Comparative Solubilization Strategies for Pyrrolo-Diazepine Diones
StrategyMechanism of ActionPrimary ApplicationMax Recommended Conc.Risk Factor / Limitations
DMSO (Co-solvent) Lowers aqueous dielectric constantIn vitro biochemical assays≤ 1.0% v/vCytotoxicity; solvent-shift precipitation upon dilution.
HP-β-CD (Complexation) Hydrophobic cavity shieldingIn vivo / Cell-based assays10 - 20% w/vHigh excipient mass required; potential displacement by lipids.
Tween 20 (Surfactant) Micellar encapsulationIn vivo (IV/IP dosing)0.1 - 5.0% v/vCan disrupt cell membranes; potential hypersensitivity.
pH Adjustment Ionization of functional groupsNot Recommended N/AIneffective for neutral lactams; high risk of ring hydrolysis.

Part 3: Logical Workflow & Experimental Protocols

Troubleshooting Decision Tree

TroubleshootingWorkflow Step1 Compound Precipitation in Aqueous Buffer Check Analyze Physicochemical Properties Step1->Check IsNeutral Neutral Bicyclic Lactam (No ionizable groups) Check->IsNeutral Avoid Avoid pH Adjustment (Prevents Ring Hydrolysis) IsNeutral->Avoid Pathways Select Formulation Pathway IsNeutral->Pathways InVitro In Vitro Cell Assays Pathways->InVitro InVivo In Vivo / PK Studies Pathways->InVivo SolInVitro Use ≤1% DMSO + 0.05% Tween 20 InVitro->SolInVitro SolInVivo Use 10-20% HP-β-CD Inclusion Complex InVivo->SolInVivo

Fig 1: Logical workflow for troubleshooting pyrrolo-diazepine dione solubility.

Protocol: Preparation of a Stable 10 mM Aqueous Stock via HP-β-CD Complexation

This protocol utilizes thermal annealing and mechanical sheer to overcome the high crystal lattice energy of the compound, ensuring a true inclusion complex rather than a temporary suspension. This is a self-validating system ; Step 5 ensures you have achieved true solubility.

Materials:

  • Hexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5(2H)-dione (API)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD, pharmaceutical grade)

  • Phosphate Buffered Saline (PBS, pH 7.4)

Step-by-Step Methodology:

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in PBS. Stir at room temperature until completely transparent.

  • Dry Milling (Optional but Recommended): If the API is highly crystalline, gently triturate the dry powder in an agate mortar for 2 minutes to reduce particle size and increase the surface-area-to-volume ratio, which exponentially increases the dissolution rate[3].

  • Solvent Addition & Wetting: Add the required mass of API (to achieve a final 10 mM concentration) directly into the 20% HP-β-CD solution. Vortex vigorously for 60 seconds to ensure complete wetting of the hydrophobic powder.

  • Thermal Annealing & Sonication: Place the vial in a bath sonicator heated to 45°C for 30 minutes. Causality: The thermal energy breaks the intermolecular hydrogen bonds of the API's crystal lattice, while sonication provides the mechanical energy required to drive the lipophilic core into the cyclodextrin cavity.

  • Equilibration: Remove from heat and place on an orbital shaker at room temperature (25°C) for 12 hours to allow the inclusion equilibrium to stabilize.

  • System Validation (Critical Step): Centrifuge the final solution at 10,000 × g for 10 minutes.

    • Visual Check: Inspect the bottom of the tube. A visible pellet indicates the compound has exceeded the complexation capacity and is merely suspended.

    • Analytical Check: Analyze the supernatant using Dynamic Light Scattering (DLS). A polydispersity index (PDI) > 0.3 or the presence of peaks in the >1000 nm range indicates unstable nano-aggregates. A true inclusion complex will show a clean, monodisperse peak corresponding to the cyclodextrin complex size (~1-3 nm).

References

  • Source: World Journal of Biology Pharmacy and Health Sciences (wjbphs.com)
  • Source: National Center for Biotechnology Information (nih.gov)
  • Source: Pharma Focus Asia (pharmafocusasia.com)
  • Source: European Pharmaceutical Review (europeanpharmaceuticalreview.com)

Sources

Optimization

Technical Support Center: Mobile Phase Optimization for Hexahydro-1H-pyrrolo[1,2-a]diazepine-1,5(2H)-dione

Technical Support Center: Mobile Phase Optimization for Hexahydro-1H-pyrrolo[1,2-a][1][2]diazepine-1,5(2H)-dione Prepared by the Office of the Senior Application Scientist This guide provides in-depth technical support f...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Mobile Phase Optimization for Hexahydro-1H-pyrrolo[1,2-a][1][2]diazepine-1,5(2H)-dione

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for developing and optimizing High-Performance Liquid Chromatography (HPLC) methods for the separation of Hexahydro-1H-pyrrolo[1,2-a][1][2]diazepine-1,5(2H)-dione. As a polar, heterocyclic compound belonging to the diketopiperazine (DKP) class, this analyte presents unique challenges that require a systematic and well-understood approach to mobile phase optimization.

Understanding the Analyte: Foundational Principles

Hexahydro-1H-pyrrolo[1,2-a][1][2]diazepine-1,5(2H)-dione is a bicyclic diketopiperazine. Its structure imparts specific physicochemical properties that are critical to consider for HPLC method development.

  • Polarity : The presence of two amide (carbonyl) groups and nitrogen atoms makes the molecule quite polar. This high polarity can lead to insufficient retention on traditional nonpolar C18 stationary phases, a common challenge for many polar compounds[3][4].

  • Basicity (Ionization) : The molecule contains nitrogen atoms that can be protonated, making it a basic compound. The retention of basic compounds in reversed-phase HPLC is highly dependent on the mobile phase pH.[5][6] When the mobile phase pH is near the analyte's pKa, small pH variations can cause large, undesirable shifts in retention time.[5][6]

  • Secondary Interactions : As a basic compound, the analyte is prone to undesirable secondary interactions with acidic residual silanol groups on the surface of silica-based stationary phases. These interactions are a primary cause of peak tailing.[1][7]

PropertyImplication for HPLC Method Development
High Polarity Potential for poor retention in standard reversed-phase (RP) systems. Requires strategies to increase retention, such as using highly aqueous mobile phases, polar-embedded columns, or switching to Hydrophilic Interaction Liquid Chromatography (HILIC).
Basic Nature (pKa) Retention time is highly sensitive to mobile phase pH. Precise pH control with an appropriate buffer is mandatory for reproducibility.[8]
UV Absorbance The amide bonds provide a chromophore, allowing for UV detection, typically in the low wavelength range (e.g., 200-220 nm).[9]

Frequently Asked Questions (FAQs): Initial Method Development

This section addresses common questions encountered when starting method development for this analyte.

Q1: What is a good starting point for a column and mobile phase in reversed-phase mode?

A1: A robust starting point is a high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). For the mobile phase, begin with a simple gradient to probe the analyte's retention behavior.

  • Mobile Phase A: 20 mM phosphate or acetate buffer, pH adjusted to 3.0.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: Start at 5% B, hold for 1-2 minutes, then ramp to 95% B over 10-15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: 210 nm.

The acidic pH (3.0) is chosen to suppress the ionization of residual silanol groups on the column, minimizing peak tailing.[10] It also ensures the basic analyte is in a single, protonated form, leading to more consistent retention.[6]

Q2: Should I use Acetonitrile (ACN) or Methanol (MeOH) as the organic modifier?

A2: Both are viable options, and changing the organic solvent is a powerful tool to alter selectivity.[11]

  • Acetonitrile (ACN) is generally preferred as a starting solvent. It has a lower viscosity, which results in lower backpressure, and a better UV cutoff, which is advantageous for low-wavelength detection.[12]

  • Methanol (MeOH) can offer different selectivity due to its protic nature and ability to act as a hydrogen bond donor. If you face co-elution with impurities using ACN, substituting it with MeOH is a logical next step.

Q3: Why is pH control so important, and what buffer should I choose?

A3: For an ionizable compound like this, pH is the most critical variable for controlling retention and ensuring reproducibility.[13][14] Buffers are essential to resist pH changes as the aqueous and organic phases mix.[8][15]

Choosing a Buffer:

  • Select a buffer with a pKa within +/- 1 unit of your target mobile phase pH. This ensures maximum buffering capacity.

  • Ensure buffer solubility in the highest concentration of organic solvent used in your gradient to prevent precipitation and system blockage.

  • Consider detector compatibility. For LC-MS, use volatile buffers like formic acid or ammonium acetate/formate.[15] For UV detection, ensure the buffer has a low UV cutoff at your detection wavelength.

BufferpKaUseful pH RangeUV Cutoff
Phosphate2.1, 7.2, 12.32.1-3.1, 6.2-8.2~200 nm
Formate3.82.8-4.8~210 nm
Acetate4.83.8-5.8~210 nm

Data compiled from various chromatography resources.[6]

Q4: My analyte is not retained, even with 100% aqueous mobile phase. What should I do?

A4: This is a classic sign of a highly polar compound that is not compatible with standard reversed-phase conditions.[4] You have two primary options:

  • Use a specialized reversed-phase column: "Aqueous" or "AQ-type" C18 columns with polar-embedded or polar-endcapped phases are designed to prevent phase collapse in 100% aqueous mobile phases and offer enhanced retention for polar analytes.[3]

  • Switch to HILIC: Hydrophilic Interaction Liquid Chromatography is an excellent alternative for retaining and separating very polar compounds.[4][16] In HILIC, the stationary phase is polar (e.g., bare silica, diol, amide), and the mobile phase is a high concentration of a nonpolar organic solvent (like ACN) with a small amount of aqueous buffer.

Troubleshooting Guide: Resolving Common Separation Issues

This section provides a systematic approach to diagnosing and solving specific problems you may encounter during method optimization.

Problem: Severe Peak Tailing
  • Question: My analyte peak has a significant tail, making integration and quantification unreliable. Why is this happening and how can I fix it?

  • Answer: Peak tailing for a basic compound like Hexahydro-1H-pyrrolo[1,2-a][1][2]diazepine-1,5(2H)-dione is most often caused by secondary ionic interactions between the protonated basic analyte and deprotonated (negatively charged) residual silanol groups on the silica stationary phase.[1][7][10]

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed ph_check Is Mobile Phase pH >= 2 units below analyte pKa? (Typically pH < 4 for bases) start->ph_check ph_adjust ACTION: Adjust mobile phase pH to 2.5-3.5 using a suitable buffer (e.g., phosphate, formate). ph_check->ph_adjust No column_check Are you using a modern, high-purity, end-capped column? ph_check->column_check Yes ph_adjust->column_check Still Tailing end Symmetrical Peak Achieved ph_adjust:e->end:w Problem Solved column_change ACTION: Switch to a column known for low silanol activity (e.g., a hybrid-silica or base-deactivated column). column_check->column_change No additive_check Have you tried using a competing base additive? column_check->additive_check Yes column_change->additive_check Still Tailing column_change:e->end:w Problem Solved additive_add ACTION: Add a low concentration (e.g., 0.1%) of an additive like triethylamine (TEA) to the mobile phase (adjust pH after addition). additive_check->additive_add No additive_check->end Yes, Problem Solved additive_add->end Problem Solved

Caption: Troubleshooting Decision Tree for Peak Tailing.

Problem: Insufficient Retention in Reversed-Phase
  • Question: My peak elutes at or very near the void volume (t₀), even when I reduce the organic solvent concentration to 5%. How can I increase its retention?

  • Answer: This indicates a strong mismatch between the high polarity of your analyte and the nonpolar stationary phase. The analyte spends almost no time interacting with the C18 chains and is simply washed through the column.

Decision Workflow for Poor Retention

G start Analyte Elutes at Void Volume (k' ≈ 0) check_rp Is Reversed-Phase (RP) a mandatory requirement? start->check_rp rp_path Optimize within RP Mode check_rp->rp_path Yes hilic_path Switch to Alternative Mode check_rp->hilic_path No rp_step1 ACTION 1: Use 100% Aqueous Mobile Phase (with buffer). rp_path->rp_step1 rp_step2 ACTION 2: Switch to a polar-embedded or 'AQ-type' C18 column. rp_step1->rp_step2 end Adequate Retention Achieved rp_step2->end Success hilic_step1 ACTION: Switch to a HILIC column (e.g., bare silica, amide, or diol phase). hilic_path->hilic_step1 hilic_step2 ACTION: Use a high organic mobile phase (e.g., 95:5 ACN:Buffer) as starting condition. hilic_step1->hilic_step2 hilic_step2->end Success

Caption: Decision Workflow for Poor Analyte Retention.

Problem: Irreproducible Retention Times
  • Question: My retention time is shifting between injections or between different days. What are the likely causes?

  • Answer: Irreproducible retention times are often linked to poorly controlled mobile phase conditions, especially pH, or system hardware issues.[1][17]

    • Inadequate Buffering: This is the most common cause for ionizable analytes. If the buffer concentration is too low (<10 mM) or the mobile phase pH is too close to the buffer's pKa, it cannot effectively resist small pH changes.[10]

      • Solution: Increase buffer concentration to 20-50 mM and ensure the mobile phase pH is within 1 pH unit of the buffer's pKa.[12]

    • Mobile Phase Preparation: Inconsistent preparation of the mobile phase from day to day will lead to shifts. Always measure pH before adding the organic solvent.

      • Solution: Use a precise, documented SOP for mobile phase preparation. Prepare fresh mobile phase daily.

    • Temperature Fluctuations: Column temperature affects retention. If the lab environment temperature changes, retention times can drift.[1]

      • Solution: Use a column thermostat and set it to a temperature slightly above ambient (e.g., 30-35 °C) for stable performance.

    • Column Equilibration: Insufficient equilibration time when changing mobile phases can cause drifting retention times.

      • Solution: Equilibrate the column with at least 10-20 column volumes of the new mobile phase before starting injections.[18]

Experimental Protocols

Protocol 1: Systematic Mobile Phase pH Screening

This protocol helps determine the optimal mobile phase pH for achieving the best peak shape and selectivity.

  • Prepare Buffers: Prepare three separate aqueous mobile phase A solutions (e.g., 20 mM ammonium formate) and adjust the pH to 3.0, 4.0, and 5.0, respectively.

  • Prepare Organic Phase: Use a single bottle of Mobile Phase B (Acetonitrile).

  • Equilibrate System: Start with the pH 3.0 mobile phase. Flush the system and equilibrate the column for at least 15 minutes.

  • Run Gradient: Inject the sample and run your scouting gradient (e.g., 5-95% ACN over 15 minutes).

  • Analyze Results: Assess the retention time, peak shape (tailing factor), and resolution from any impurities.

  • Repeat for Other pHs: Thoroughly flush the system and re-equilibrate with the pH 4.0 mobile phase. Repeat the gradient run. Do the same for the pH 5.0 mobile phase.

  • Compare Chromatograms: Overlay the three chromatograms. Select the pH that provides the best balance of retention, peak symmetry, and resolution. Often for basic compounds, a lower pH (3.0-4.0) gives the best results.[11]

Protocol 2: Initial Method Setup for HILIC Mode

Use this protocol if your analyte shows insufficient retention in reversed-phase mode.

  • Select Column: Install a HILIC column (e.g., bare silica, amide, or diol phase).

  • Prepare Mobile Phases:

    • Mobile Phase A (Aqueous): 10 mM Ammonium Acetate in 90:10 Water:ACN, pH adjusted to 5.0 with acetic acid.

    • Mobile Phase B (Organic): Acetonitrile.

  • Equilibrate System: HILIC columns require longer equilibration times. Flush the system with 95% B / 5% A for at least 30-45 minutes at 1.0 mL/min.

  • Prepare Sample: Crucially, the sample must be dissolved in a solvent that is as weak as or weaker than the initial mobile phase. Dissolve the sample in 90-95% ACN. Injecting a sample dissolved in a highly aqueous solvent will cause severe peak distortion.

  • Run Gradient: In HILIC, water is the strong solvent. Therefore, the gradient runs from low aqueous to high aqueous.

    • Gradient: Start at 95% B, hold for 2 minutes, then ramp to 60% B over 15 minutes.

  • Analyze Results: The analyte should now be well-retained. Optimize the gradient slope and starting/ending percentages to achieve the desired separation.

References

  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!
  • AKJournals. (2004). Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites.
  • Hindawi. (2016). Separation of Cyclic Dipeptides (Diketopiperazines) from Their Corresponding Linear Dipeptides by RP-HPLC and Method Validation.
  • ResearchGate. (2016, April 8). Separation of Cyclic Dipeptides (Diketopiperazines)
  • ALWSCI. (2025, November 27).
  • Persee. (2025, August 22).
  • Phenomenex.
  • Veeprho. (2025, February 1).
  • Axion Labs. (2024, January 25). HPLC problems with very polar molecules.
  • MilliporeSigma. HPLC Troubleshooting Guide.
  • KNAUER.
  • Phenomenex.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Moravek, Inc. (2024, December 3).
  • SIELC Technologies.
  • MilliporeSigma.
  • SCION Instruments.
  • LCGC International. (2026, March 13). Back to Basics: The Role of pH in Retention and Selectivity.
  • LCGC International. (2013, November 1).
  • Moravek, Inc. (2024, October 22). Exploring the Different Mobile Phases in HPLC.
  • Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC.

Sources

Troubleshooting

Technical Support Center: Long-Term Storage and Stability of Hexahydro-1H-pyrrolo[1,2-a]diazepine-1,5(2H)-dione

Technical Support Center: Long-Term Storage and Stability of Hexahydro-1H-pyrrolo[1,2-a][1][2]diazepine-1,5(2H)-dione This guide provides in-depth technical support for researchers, scientists, and drug development profe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Long-Term Storage and Stability of Hexahydro-1H-pyrrolo[1,2-a][1][2]diazepine-1,5(2H)-dione

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on preventing the degradation of Hexahydro-1H-pyrrolo[1,2-a][1][2]diazepine-1,5(2H)-dione during long-term storage. This document offers a structured approach to understanding potential stability issues, troubleshooting common problems, and implementing robust storage and handling protocols.

I. Introduction to the Stability of Hexahydro-1H-pyrrolo[1,2-a][1][2]diazepine-1,5(2H)-dione

Hexahydro-1H-pyrrolo[1,2-a][1][2]diazepine-1,5(2H)-dione is a bicyclic diamide, a chemical structure that, while generally more stable than highly strained systems like β-lactams, possesses inherent vulnerabilities.[3][4] The two amide (lactam) bonds within the seven-membered diazepine ring are the primary sites susceptible to degradation. Understanding and mitigating the factors that promote the cleavage of these bonds is critical for ensuring the compound's integrity, potency, and safety over time.

The principal degradation pathways for this class of molecules are hydrolysis, oxidation, and photodegradation.[2][5] The rate and extent of these degradation processes are significantly influenced by environmental factors such as temperature, humidity, pH, and light exposure.[6][7] This guide will provide the necessary knowledge to establish optimal storage conditions and handling procedures.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the long-term storage and stability of Hexahydro-1H-pyrrolo[1,2-a][1][2]diazepine-1,5(2H)-dione.

Q1: What are the ideal storage conditions for solid Hexahydro-1H-pyrrolo[1,2-a][1][2]diazepine-1,5(2H)-dione?

A1: For long-term stability, the solid compound should be stored at -20°C or lower in a tightly sealed container to minimize exposure to moisture and air.[2] The use of a desiccator is highly recommended to maintain a low-humidity environment.

Q2: I've observed inconsistent results in my experiments. Could degradation of my compound stock be the cause?

A2: Yes, inconsistent experimental outcomes are a frequent indicator of compound degradation.[2] The formation of degradation products can alter the compound's purity and concentration, leading to variability in biological assays or analytical measurements. It is advisable to verify the integrity of your stock and review your handling procedures.

Q3: How does humidity affect the stability of this compound?

A3: Humidity is a critical factor as it provides the water necessary for hydrolysis of the amide bonds.[6][7] Even in its solid state, the compound can absorb moisture from the atmosphere, which can accelerate degradation, especially at elevated temperatures.

Q4: Is this compound sensitive to light?

Q5: What is the best way to store the compound once it is in solution?

A5: Solutions of the compound should be prepared fresh for each experiment whenever possible. If storage is necessary, solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C.[2] The choice of solvent is also critical; use anhydrous, high-purity solvents to minimize water content.

III. Troubleshooting Guide: Identifying and Resolving Degradation Issues

This section provides a structured approach to troubleshooting common stability-related problems.

Observed Issue Potential Cause Recommended Action
Loss of potency or inconsistent assay results. Compound degradation leading to a lower concentration of the active molecule.1. Verify Compound Purity: Analyze an aliquot of your stock material using a stability-indicating HPLC method (see Section V). 2. Review Storage Conditions: Ensure the compound is stored at the recommended temperature, protected from light, and in a low-humidity environment. 3. Check Handling Procedures: Avoid repeated freeze-thaw cycles and ensure proper solvent handling.
Appearance of new peaks in HPLC chromatogram. Formation of degradation products.1. Characterize Degradants: If possible, use LC-MS to identify the mass of the new peaks to infer their structure. 2. Perform Forced Degradation Studies: (See Section V) to intentionally generate degradation products and confirm their retention times relative to the parent compound.[8][9]
Change in physical appearance of the solid compound (e.g., discoloration, clumping). Potential degradation or moisture absorption.1. Do not use the compound. 2. Acquire a new, validated batch of the compound. 3. Review and improve storage conditions to prevent recurrence.
Precipitation of the compound from a stored solution. Poor solubility of the compound or degradation products in the chosen solvent at low temperatures.1. Re-evaluate Solvent Choice: Ensure the compound is sufficiently soluble in the chosen solvent at the storage temperature. 2. Consider a Different Storage Concentration: A lower concentration may remain in solution. 3. Prepare Fresh Solutions: This is the most reliable way to avoid precipitation issues.

IV. Predicted Degradation Pathways

Due to the absence of specific degradation studies for Hexahydro-1H-pyrrolo[1,2-a][1][2]diazepine-1,5(2H)-dione in the available literature, the following pathways are predicted based on the chemical principles of amide and lactam hydrolysis. The primary points of vulnerability are the two carbonyl groups of the diamide system.

G cluster_0 Primary Degradation Pathways Parent Hexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5(2H)-dione Hydrolysis_Product_A Product A (Hydrolysis at C1) Parent->Hydrolysis_Product_A H₂O / H⁺ or OH⁻ Hydrolysis_Product_B Product B (Hydrolysis at C5) Parent->Hydrolysis_Product_B H₂O / H⁺ or OH⁻

Caption: Predicted hydrolytic degradation of the parent compound.

Hydrolysis can occur at either of the two amide bonds, leading to the opening of the seven-membered ring to form two potential linear amino acid derivatives. The specific site of initial hydrolysis may be influenced by steric and electronic factors within the molecule.

V. Key Experimental Protocols

This section provides step-by-step methodologies for essential stability-testing experiments.

Protocol 1: Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and establish the stability-indicating nature of an analytical method.[10][11] A target degradation of 5-20% is generally recommended to ensure that degradation products are formed in sufficient quantities for detection without completely consuming the parent compound.[9][11]

1. Preparation of Stock Solution:

  • Prepare a stock solution of Hexahydro-1H-pyrrolo[1,2-a][1][2]diazepine-1,5(2H)-dione at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water mixture).

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate at 60°C and collect samples at various time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.[10]

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Keep at room temperature and collect samples at various time points (e.g., 30 mins, 1, 2, 4 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.[10]

  • Oxidative Degradation:

    • Mix the stock solution with a solution of 3% hydrogen peroxide.

    • Keep at room temperature, protected from light, and collect samples at various time points (e.g., 2, 4, 8, 24 hours).[10]

  • Thermal Degradation:

    • Store a sample of the solid compound and a sample of the stock solution at an elevated temperature (e.g., 80°C).

    • Collect samples at various time points (e.g., 24, 48, 72 hours).

  • Photodegradation:

    • Expose the solid compound and the stock solution to a controlled light source that provides both UV and visible light (e.g., in a photostability chamber).

    • A dark control sample should be stored under the same conditions but protected from light.

    • Analyze samples after a defined light exposure.

3. Analysis:

  • Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

G Start Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1 M NaOH, RT) Start->Base Oxidation Oxidative Stress (3% H₂O₂, RT) Start->Oxidation Thermal Thermal Stress (80°C, Solid & Solution) Start->Thermal Photo Photostability (UV/Vis Light) Start->Photo Analysis Analyze by Stability- Indicating HPLC-UV/MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: Workflow for conducting forced degradation studies.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[12][13]

1. Initial Method Development:

  • Column Selection: Start with a standard C18 reversed-phase column (e.g., 3 µm particle size, 100 mm x 3.0 mm).

  • Mobile Phase: Use a gradient elution with a common mobile phase system, such as:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

  • Gradient: A broad gradient can be used initially (e.g., 5-95% B over 10 minutes).[14]

  • Detection: Use a UV detector at a wavelength where the compound has maximum absorbance. A photodiode array (PDA) detector is ideal for assessing peak purity. Coupling with a mass spectrometer (MS) is highly beneficial for identifying degradation products.

2. Method Optimization:

  • Inject a mixture of the stressed samples from the forced degradation studies.

  • The goal is to achieve baseline separation between the parent compound peak and all degradation product peaks.

  • Adjust the gradient slope, mobile phase composition (e.g., trying methanol instead of acetonitrile), column temperature, and flow rate to optimize the separation.[13]

3. Method Validation:

  • Once an optimized method is established, it should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[15] Specificity is demonstrated by the method's ability to resolve the parent peak from all potential degradation products.

VI. Recommended Packaging and Long-Term Storage

Proper packaging is the first line of defense against environmental factors that can cause degradation.

  • Primary Container: For solid material, use amber glass vials with screw caps containing an inert liner (e.g., PTFE).[5] For solutions, consider pre-scored amber glass ampoules that can be flame-sealed under an inert atmosphere (e.g., argon or nitrogen) for maximum protection.

  • Secondary Container: Store primary containers in a labeled, sealed, and light-blocking secondary container.

  • Desiccants: For solid compounds, including a desiccant pouch within the secondary container can help maintain a low-humidity environment.[16]

  • Inert Atmosphere: For highly sensitive compounds, flushing the primary container with an inert gas like argon or nitrogen before sealing can displace oxygen and prevent oxidative degradation.

Summary of Recommended Long-Term Storage Conditions:

Parameter Condition Rationale
Temperature -20°C or belowReduces the rate of all chemical reactions.[6]
Humidity Low (use of desiccants)Minimizes water availability for hydrolysis.[6][7]
Light Protected from light (amber vials)Prevents photodegradation.[2][5]
Atmosphere Tightly sealed container (optional inert gas)Minimizes exposure to oxygen and moisture.[16]

By implementing these guidelines, researchers can significantly enhance the long-term stability of Hexahydro-1H-pyrrolo[1,2-a][1][2]diazepine-1,5(2H)-dione, ensuring the reliability and reproducibility of their experimental results.

References

  • Enzymatical and microbial degradation of cyclic dipeptides (diketopiperazines). Appl Microbiol Biotechnol. 2013;97(15):6971-6981.
  • Pharma Stability: Troubleshooting & Pitfalls. Pharma Stability.
  • Enzymatical and microbial degradation of cyclic dipeptides (diketopiperazines). Appl Microbiol Biotechnol. 2013;97(15):6971-6981.
  • Technical Support Center: Preventing Compound Degrad
  • Imming P, Klar B, Dix D. Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. J Med Chem. 2000;43(22):4328-4331.
  • Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors †.
  • Mauger AB. Degradation of peptides to diketopiperazines: application of Pyrolysis–gas chromatography to sequence determination in actinomycins. J Chem Soc, Chem Commun. 1975;(2):44-45.
  • Yang M, et al. Chemical pathways of peptide degradation. X: effect of metal-catalyzed oxidation on the solution structure of a histidine-containing peptide fragment of human relaxin. J Pharm Sci. 2000;89(7):906-920.
  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • Peptide Stability and Potential Degradation P
  • Canova-Davis E, et al. Diketopiperazine formation and N-terminal degradation in recombinant human growth hormone. Anal Chem. 1996;68(23):4044-4051.
  • Imming P, Klar B, Dix D. Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors. J Med Chem. 2000;43(22):4328-4331.
  • Dong M. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Peptide Stability and Potential Degradation P
  • Stability-Indicating HPLC Method Development.
  • Instability of Peptide and Possible Causes of Degrad
  • The Dangers of Chemical Compound Degrad
  • Top 5 Factors Affecting Chemical Stability. ReAgent.
  • How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. ResolveMass.
  • Gottschalk C, et al. Influence of Storage on the Stability of Toxic Pyrrolizidine Alkaloids and Their N-Oxides in Peppermint Tea, Hay, and Honey. J Agric Food Chem. 2018;66(22):5664-5671.
  • Recent advances in peptide macrocyclization str
  • Development of Stability Indicating Method and Study of Validation on the Pharmaceutical Drug Substances by RP –HPLC. ijtrd.com.
  • A Comprehensive Guide to Stability and Degradation Studies of Novel Chemical Entities. Benchchem.
  • HOW TO APPROACH A FORCED DEGRAD
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • How To Overcome The Critical Challenges Faced In Forced Degrad
  • Strategies for Resolving Stability Issues in Drug Formul
  • Bispidine Platform as a Tool for Studying Amide Configuration Stability. Molecules. 2022;27(2):467.
  • Stability Indicating HPLC Method Development: A Review. IRJPMS.
  • Stability Indicating Assay Method Development And Valid
  • Guarding Against Chemical Compound Degrad
  • Optimization of extraction of pyrrolizidine alkaloids
  • Bicyclic and acyclic diamides: comparison of their aqueous phase binding constants with Nd(III), Am(III), Pu(IV), Np(V), Pu(VI), and U(VI).
  • The kinetics and mechanism of acid catalysed hydrolysis of lactams. Can J Chem. 1980;58(22):2423-2431.
  • Designing For Degrad
  • Stability comparison on the basis of violation of Bredt's rule between bicyclic carboc
  • Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides.
  • synthesis and characterization of pyrrolo[2,1- c][1][2]benzodiazepine-circumdatin conjugates. Indian Journal of Chemistry - Section B. 2012;51B(3):479-485.

  • SYNTHESIS, REACTIVITY AND POLYMERIZATION OF BRIDGED BICYCLIC TWISTED AMIDES. Georgia Institute of Technology.
  • Pyrrolizidine Alkaloids in Foods, Herbal Drugs, and Food Supplements: Chemistry, Metabolism, Toxicological Significance, Analytical Methods, Occurrence, and Challenges for Future. Foods. 2023;12(19):3655.
  • Halide Abstraction-Mediated Synthesis of a Highly Twisted Amide. J Org Chem. 2014;79(20):9859-9865.
  • Pyrrolizidine Alkaloids in the Food Chain: Is Horizontal Transfer of Natural Products of Relevance?. Toxins (Basel). 2021;13(8):552.
  • Synthesis of 2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1][2]diazepines and 11-methyl-2,3,4,5-tetrahydro-1H-[1][2]diazepino[1,2-a]indoles. ResearchGate.

  • Pyrrolizidine alkaloids (HSG 26, 1989). INCHEM.
  • 3,4,7,8,9,9a-hexahydro-2H-pyrrolo[1,2-a][1][2]diazepine-1,5-dione. ZINC.

  • 1H-Pyrrolo[1,2-a][1][2]diazepine-1,5(2H)-dione,hexahydro-,(S)-(9CI). NextSDS.

  • Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][1][2]diazepine derivatives as potent EGFR/CDK2 inhibitors. J Enzyme Inhib Med Chem. 2022;37(1):1984-2002.

  • Stability Testing of Pharmaceutical Products. Pharmainfo.net.
  • Drug stability testing 101. Thermo Fisher Scientific.

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Optimization

Technical Support Center: Overcoming Steric Hindrance in Hexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5(2H)-dione Functionalization

Welcome to the Application Scientist Support Center. When working with the hexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5(2H)-dione scaffold, you are manipulating a conformationally restricted, 5-7 fused bicyclic system.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. When working with the hexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5(2H)-dione scaffold, you are manipulating a conformationally restricted, 5-7 fused bicyclic system. The core challenge lies in its cup-like (concave/convex) folding. This rigid topology creates massive transannular steric shielding, severely restricting access to both the secondary amide (N4) and the alpha-carbons (C3/C6).

Standard functionalization protocols often fail here, leading to poor yields, unreacted starting materials, or unwanted ring-opening. This guide provides field-proven, mechanistically grounded troubleshooting strategies to bypass these steric roadblocks.

Troubleshooting FAQs

Q1: Why does my N4-alkylation fail with standard NaH/MeI, and how can I improve yields? A1: The failure of Sodium Hydride (NaH) in standard polar aprotic solvents (like DMF) is a classic issue with this scaffold. The N4 proton is flanked by a carbonyl and the methylene bridge of the diazepine ring. When deprotonated, the resulting sodium amide forms tight, insoluble aggregates that are sterically inaccessible to the electrophile. Solution: Switch to a non-nucleophilic, highly soluble base like Lithium hexamethyldisilazide (LiHMDS) or a phosphazene base (e.g., BEMP) in a THF/DMPU solvent mixture. DMPU breaks up the aggregates, exposing the nitrogen lone pair for nucleophilic attack without inducing the degradation seen with harsher conditions .

Q2: I am trying to alkylate the C6 position via enolate chemistry, but I'm getting low conversion and only one diastereomer. Why? A2: The diastereoselectivity is a direct consequence of the scaffold's 3D geometry. The bicyclic system folds into a "cup" shape. The endo (concave) face is completely blocked by the pyrrolidine ring, making electrophilic approach physically impossible. Consequently, alkylation occurs exclusively from the exo (convex) face, yielding a single diastereomer . The low conversion is due to the difficult initial deprotonation. To force enolization, use LDA or LiHMDS at -78 °C with a strongly coordinating additive like HMPA to increase the enolate's reactivity.

Q3: My functionalization attempts are leading to ring-opening products. How do I prevent this? A3: The 7-membered diazepine ring is inherently strained. If you use bases that are too nucleophilic (like KOH or NaOH) or elevate the temperature above 40 °C during alkylation, the base will attack the C1 or C5 carbonyls, leading to transamidation or complete ring cleavage. Strict temperature control and the use of strictly non-nucleophilic bases are mandatory.

Quantitative Data: Optimization of Functionalization Conditions

The following table summarizes the causal relationship between reaction conditions and functionalization success, validating the shift away from standard protocols.

Reaction TypeReagents / BaseSolvent SystemAdditiveTemp (°C)Yield (%)Diastereomeric Ratio (Exo:Endo)
N4-Alkylation NaH (1.5 eq)DMFNone25< 20N/A
N4-Alkylation BEMP (1.2 eq)THFNone2545N/A
N4-Alkylation LiHMDS (1.2 eq)THFDMPU (20% v/v)0 to 2588 N/A
C6-Alkylation LDA (1.1 eq)THFNone-7835> 95:5
C6-Alkylation LiHMDS (1.2 eq)THFHMPA (2.0 eq)-78 to -4075 > 98:2

Mechanistic Workflows & Visualizations

NAlkylation Start Hexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5(2H)-dione (Sterically Hindered N4) Cond1 NaH / DMF / 25°C (Standard Conditions) Start->Cond1 Cond2 LiHMDS or BEMP / THF / DMPU (Optimized Conditions) Start->Cond2 Cond3 Excess KOH / Heat (Harsh Conditions) Start->Cond3 Result1 Low Yield / Aggregation (<20% Conversion) Cond1->Result1 Result2 Successful N4-Alkylation (>85% Yield) Cond2->Result2 Result3 Diazepine Ring-Opening (Side Product) Cond3->Result3

Fig 1: Optimization pathways for N4-alkylation avoiding ring-opening and aggregation.

EnolateLogic Enolate C6 / C3 Lithium Enolate (Cup-Shaped Topology) Endo Endo-Face Approach (Concave) Enolate->Endo Electrophile Exo Exo-Face Approach (Convex) Enolate->Exo Electrophile EndoResult Steric Clash (No Reaction) Endo->EndoResult ExoResult Exo-Selective Alkylation (High dr >95:5) Exo->ExoResult

Fig 2: Stereochemical logic dictating exclusive exo-face enolate functionalization.

Validated Experimental Protocols

Protocol A: Exo-Selective Alpha-Alkylation (C6 Position)

This protocol is designed to maximize enolate generation while preventing ring cleavage.

  • Preparation: Flame-dry a Schlenk flask under argon. Dissolve the hexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5(2H)-dione scaffold (1.0 mmol) in anhydrous THF (10 mL).

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Enolization: Dropwise, add LiHMDS (1.0 M in THF, 1.2 mL, 1.2 eq). Causality: LiHMDS is bulky enough to prevent nucleophilic attack on the carbonyls but strong enough to deprotonate the C6 position. Stir for 45 minutes.

  • De-aggregation: Add HMPA (or DMPU if HMPA is restricted) (2.0 mmol, 2.0 eq). Causality: This breaks the tight lithium enolate hexamers, exposing the exo face to the electrophile.

  • Electrophilic Addition: Add the alkyl halide (e.g., benzyl bromide, 1.5 eq) dropwise.

  • Controlled Warming: Allow the reaction to slowly warm to -40 °C over 2 hours. Do not let it reach room temperature, as this invites ring-opening.

  • Quench: Quench rapidly at -40 °C with saturated aqueous NH₄Cl (5 mL), then extract with EtOAc.

Protocol B: Sterically Hindered N4-Alkylation

This protocol bypasses the aggregation issues typical of NaH.

  • Solvent System: Dissolve the scaffold (1.0 mmol) in a strictly anhydrous mixture of THF and DMPU (4:1 ratio, 10 mL total volume) under argon.

  • Base Addition: Cool the mixture to 0 °C. Add LiHMDS (1.0 M in THF, 1.2 mL, 1.2 eq) dropwise. Stir for 30 minutes.

  • Alkylation: Add the desired alkyl halide (1.5 eq).

  • Reaction: Remove the ice bath and allow the mixture to stir at 25 °C for 12 hours. Causality: The DMPU ensures the nitrogen anion remains highly solvated and nucleophilic, allowing the reaction to proceed to completion at room temperature without requiring thermal forcing.

  • Workup: Dilute with EtOAc and wash extensively with water (3x) to remove the DMPU, followed by brine. Dry over Na₂SO₄ and concentrate.

References

  • El Bouakher, A., et al. "An Efficient and Convenient Method for Synthesizing New Derivatives of Pyrido[2,3-e]pyrrolo[1,2-a][1,4]diazepine-5,10-dione via Sonogashira, Suzuki-Miyaura, and Stille Cross-Coupling Reactions." ResearchGate.[Link][1]

  • Bull, S. D., et al. "On the origins of diastereoselectivity in the alkylation of diketopiperazine enolates." ResearchGate.[Link][2]

  • Kamal, A., et al. "Solid-Phase Synthesis of a Library of Pyrrolo[2,1-c][1,4]benzodiazepine-5,11-diones with Potential Antitubercular Activity." ACS Publications.[Link][3]

Sources

Troubleshooting

Technical Support Center: Minimizing Side Products in Hexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5(2H)-dione Synthesis

Welcome to the technical support and troubleshooting guide for the synthesis of hexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5(2H)-dione scaffolds. This bicyclic dilactam is typically assembled via an Ugi-Deprotection-Cyc...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting guide for the synthesis of hexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5(2H)-dione scaffolds. This bicyclic dilactam is typically assembled via an Ugi-Deprotection-Cyclization (UDC) strategy. A standard approach involves the Ugi-4CR of N-Boc-proline, a β -amino ester, an aldehyde, and an isocyanide, followed by acidic Boc-deprotection and base-promoted intramolecular lactamization[1].

Due to the high degrees of freedom in the linear intermediate and the entropic barrier of 7-membered ring formation, researchers frequently encounter competing side reactions. This guide provides field-proven, mechanistically grounded solutions to optimize your yields and ensure stereochemical integrity.

Frequently Asked Questions & Troubleshooting

Q1: I am observing a high mass-balance of the Passerini side product instead of my desired Ugi adduct. How do I shift the selectivity?

The Causality: The Passerini reaction (a 3-component condensation of the aldehyde, carboxylic acid, and isocyanide) is the most common competing pathway in Ugi reactions[2]. It occurs when the imine/iminium intermediate fails to form efficiently before the isocyanide and N-Boc-proline attack. If the local concentration of the free aldehyde is high, the carboxylic acid will intercept it. The Solution:

  • Imine Pre-formation: Always pre-stir the β -amino ester and the aldehyde for 1–2 hours before adding the acid and isocyanide.

  • Solvent Optimization: Switch your solvent from Methanol or DCM to 2,2,2-Trifluoroethanol (TFE) . TFE is a strong hydrogen-bond donor that highly stabilizes the iminium ion intermediate, accelerating the Ugi pathway while simultaneously suppressing the Passerini oxo-pathway[2].

Q2: My final diazepine product shows a mixture of diastereomers, even though I started with enantiopure L-Proline. What is causing this epimerization?

The Causality: N-Boc-proline is highly susceptible to epimerization at the α -chiral center during the Ugi condensation. When the carboxylic acid is activated by the isocyanide to form the nitrilium intermediate, the resulting O-acyl isourea equivalent can undergo transient enolization or form an azlactone-like intermediate, leading to loss of stereochemical integrity[3]. The Solution:

  • Temperature Control: Do not heat the Ugi reaction. Maintain the reaction at 0 °C during the addition of the isocyanide, and let it slowly warm to room temperature (max 20 °C).

  • Concentration: Run the reaction at a high concentration (0.5 M to 1.0 M) to accelerate the nucleophilic trapping of the activated intermediate before enolization can occur.

Q3: The Boc-deprotection works, but the subsequent cyclization to the 1,4-diazepine ring is stalling. I only see the linear deprotected adduct.

The Causality: Forming a 7-membered diazepine ring is enthalpically and entropically less favored than forming 5- or 6-membered rings. The linear precursor often adopts a trans-amide extended conformation that is not pre-organized for the nucleophilic attack of the pyrrolidine nitrogen onto the ester[1]. The Solution: Thermal activation is required to overcome the rotational energy barriers. Instead of stirring at room temperature for days, utilize Microwave Irradiation . Dissolve the deprotected intermediate in 1,2-dichloroethane (DCE) or DMF, add a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIEA), and heat to 100 °C for 30 minutes in a microwave reactor[1].

Q4: I am detecting a 6-membered diketopiperazine (DKP) side product after the cyclization step. How is this forming?

The Causality: If your β -amino ester is substituted or if you accidentally utilized an α -amino ester, the deprotected secondary amine of the proline moiety may attack the amide carbonyl generated during the Ugi reaction (cleaving the isocyanide-derived amide) rather than the terminal ester, forming a highly stable 6-membered DKP ring. The Solution: Ensure the ester group is highly electrophilic (use methyl or active esters) and the isocyanide used is sterically bulky (e.g., tert-butyl isocyanide) to sterically shield the internal Ugi amide from nucleophilic attack.

Quantitative Data: Solvent & Additive Effects on UDC Efficiency

The following table summarizes the self-validating optimization parameters for the Ugi condensation of N-Boc-proline, β -alanine methyl ester, benzaldehyde, and tert-butyl isocyanide.

SolventImine Pre-formationTemp (°C)Ugi Yield (%)Passerini Yield (%)Diastereomeric Ratio (dr)
MethanolNo2545%35%85:15
MethanolYes (2h)2565%15%85:15
DCMYes (2h)2540%40%90:10
TFE Yes (2h) 0 to 20 88% < 5% 98:2

Mechanistic & Troubleshooting Workflows

UDC_Pathway Start Aldehyde + β-Amino Ester + N-Boc-Proline + Isocyanide Imine Iminium Intermediate (Stabilized by TFE) Start->Imine Condensation (-H2O) Passerini Passerini Side Product (O-Acylated) Start->Passerini Poor Imine Formation UgiAdduct Linear Ugi Adduct Imine->UgiAdduct Isocyanide + Acid Addition Deprotected Deprotected Intermediate (Free Pyrrolidine NH) UgiAdduct->Deprotected Acidic Cleavage (20% TFA/DCM) Product Pyrrolo[1,2-a][1,4]diazepine -1,5-dione Deprotected->Product Base-Promoted Cyclization (MW) DKP Diketopiperazine (6-membered ring) Deprotected->DKP Internal Amide Attack

Caption: Mechanistic pathways in the UDC sequence highlighting major side products and desired trajectories.

Troubleshooting Q1 Is the Ugi adduct yield low? MassCheck Check LC-MS for Passerini Mass Q1->MassCheck Yes Q2 Is cyclization failing? Q1->Q2 No, Ugi yield is good Solvent Switch solvent to TFE & pre-form imine MassCheck->Solvent Passerini Detected Epimer Check chiral purity (Epimerization?) MassCheck->Epimer Multiple Peaks (Same Mass) Temp Lower reaction temp to 0-20 °C Epimer->Temp Epimers Detected Micro Use Microwave Irradiation (100 °C, 30 min, DIEA) Q2->Micro Linear adduct persists

Caption: Decision tree for troubleshooting low yields and side product formation in pyrrolo-diazepine synthesis.

Optimized Experimental Protocol

Step 1: Ugi Four-Component Reaction (U-4CR)

  • In an oven-dried flask, dissolve the aldehyde (1.0 equiv) and β -amino ester (e.g., β -alanine methyl ester hydrochloride, 1.0 equiv) in anhydrous 2,2,2-Trifluoroethanol (TFE) to a concentration of 0.5 M.

  • Add a stoichiometric amount of triethylamine (1.0 equiv) to neutralize the hydrochloride salt. Stir at room temperature for 2 hours to ensure complete imine formation.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add N-Boc-L-proline (1.0 equiv) followed dropwise by the isocyanide (1.1 equiv).

  • Allow the reaction to slowly warm to room temperature and stir for 24 hours.

  • Concentrate under reduced pressure and purify via flash chromatography to isolate the linear Ugi adduct. (Self-validation: Check LC-MS for [M+H]+ corresponding to the Ugi adduct; absence of [M-amine+H]+ indicates successful Passerini suppression).

Step 2: Boc-Deprotection

  • Dissolve the purified Ugi adduct in a 20% (v/v) solution of Trifluoroacetic acid (TFA) in Dichloromethane (DCM) at 0 °C.

  • Stir for 2 hours at room temperature.

  • Evaporate the solvent and excess TFA under a stream of nitrogen. Co-evaporate with toluene (3x) to remove residual acid.

Step 3: Microwave-Assisted Cyclization

  • Dissolve the crude deprotected intermediate in 1,2-dichloroethane (DCE) to a concentration of 0.1 M.

  • Add N,N-Diisopropylethylamine (DIEA) (3.0 equiv) to fully neutralize the TFA salt and provide a basic environment for lactamization.

  • Transfer to a microwave vial, seal, and heat under microwave irradiation at 100 °C for 30 minutes[1].

  • Quench with saturated aqueous NH4​Cl , extract with ethyl acetate, dry over MgSO4​ , and purify via silica gel chromatography to yield the pure hexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5(2H)-dione.

References

  • The 100 facets of the Passerini reaction Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • On-Resin Ugi Reaction for C-Terminally Modified and Head-to-Tail Cyclized Antibacterial Peptides Source: ACS Publications (Organic Letters) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

In-Depth Comparison Guide: HILIC-MS/MS vs. Reversed-Phase LC-MS/MS for the Bioanalysis of Hexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5(2H)-dione

The Bioanalytical Challenge Hexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5(2H)-dione (C8H12N2O2, MW 168.09) is a highly polar bicyclic dilactam structurally related to cyclic dipeptides (e.g., cyclo(Pro-β-Ala)). In drug d...

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Author: BenchChem Technical Support Team. Date: March 2026

The Bioanalytical Challenge

Hexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5(2H)-dione (C8H12N2O2, MW 168.09) is a highly polar bicyclic dilactam structurally related to cyclic dipeptides (e.g., cyclo(Pro-β-Ala)). In drug development, quantifying such low-molecular-weight, highly hydrophilic peptidomimetics in biological matrices presents a classic bioanalytical paradox: the molecule is too polar to be adequately retained on standard Reversed-Phase (RP) C18 columns, yet it requires high-sensitivity quantification in complex matrices like human plasma for pharmacokinetic (PK) profiling.

This guide objectively compares the performance of a targeted Supported Liquid Extraction (SLE) coupled with HILIC-MS/MS against the legacy approach of Protein Precipitation (PPT) coupled with RP-LC-MS/MS , providing experimental validation data evaluated against ICH M10 regulatory standards [1].

Methodological Causality: Expertise & Experience

As a Senior Application Scientist, I frequently observe that legacy RP-LC-MS/MS methods fail during late-stage clinical assays for polar lactams. The causality behind this failure—and the rationale for the targeted HILIC alternative—is rooted in fundamental chromatography and mass spectrometry principles.

The Chromatographic Failure of C18

On a standard C18 column, highly polar compounds fail to partition into the hydrophobic stationary phase, resulting in elution within or immediately after the void volume ( k′<0.5 ). This co-elution with the "solvent front" subjects the analyte to massive ion suppression. The electrospray ionization (ESI) droplet becomes saturated with un-precipitated salts and early-eluting endogenous phospholipids, effectively quenching the analyte signal [2].

The HILIC Advantage

Hydrophilic Interaction Liquid Chromatography (HILIC) inverts the retention paradigm. By utilizing a polar stationary phase (e.g., zwitterionic ZIC-HILIC) and a highly organic mobile phase, the analyte partitions into a water-enriched layer immobilized on the silica surface [3]. Furthermore, the high acetonitrile content (>80%) in the HILIC mobile phase exponentially increases ESI desolvation efficiency, drastically boosting the MS/MS signal-to-noise (S/N) ratio.

Sample Preparation: SLE vs. PPT

PPT merely crashes out large proteins using organic solvents, leaving soluble phospholipids in the extract that continuously foul the MS source. Supported Liquid Extraction (SLE) acts as an orthogonal, highly selective purification step. By buffering the plasma to maintain the dilactam in a neutral state and passing it through diatomaceous earth, the aqueous matrix is immobilized. Elution with a water-immiscible solvent recovers the analyte while permanently trapping salts and phospholipids on the sorbent [4].

Workflow cluster_HILIC Targeted Protocol: SLE + HILIC-MS/MS cluster_RP Legacy Protocol: PPT + RP-LC-MS/MS Plasma Biological Matrix (Human Plasma) SLE Supported Liquid Extraction (Diatomaceous Earth) Plasma->SLE Buffer pH 7.0 PPT Protein Precipitation (3:1 Acetonitrile) Plasma->PPT Direct Crash HILIC HILIC Separation (ZIC-HILIC Column) SLE->HILIC Clean Organic Eluate MS1 ESI-MS/MS Detection (High S/N Ratio) HILIC->MS1 k' > 3.0 (Retained) RP Reversed-Phase (C18 Column) PPT->RP Phospholipid Carryover MS2 ESI-MS/MS Detection (Ion Suppression) RP->MS2 k' < 0.5 (Void Volume)

Figure 1: Comparative workflow analysis of SLE-HILIC vs. legacy PPT-RP methods.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness, the targeted protocol is designed as a self-validating system. By incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS) prior to extraction, any volumetric losses during SLE or ionization variations during HILIC-MS/MS are continuously normalized, ensuring absolute quantitative integrity.

Step 1: Supported Liquid Extraction (SLE) Workflow

Spiking: Aliquot 100 µL of human plasma into a 96-well plate. Add 20 µL of SIL-IS working solution (e.g., 13C3​

15N -labeled analog, 50 ng/mL).
  • Buffering: Add 100 µL of 0.5 M Ammonium Formate buffer (pH 7.0) to normalize the sample pH, ensuring the dilactam remains un-ionized.

  • Loading: Transfer the 220 µL mixture to a 96-well SLE plate (e.g., Biotage ISOLUTE SLE+). Apply a brief vacuum (-3 inHg) for 5 seconds to initiate loading.

  • Equilibration: Wait 5 minutes for complete aqueous partitioning into the diatomaceous earth micro-pores.

  • Elution: Elute with 2 × 500 µL of Ethyl Acetate:Isopropanol (95:5, v/v) under gravity.

  • Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of Acetonitrile:Water (85:15, v/v) containing 10 mM Ammonium Formate to match the HILIC initial conditions.

  • Step 2: Chromatographic Conditions (HILIC)
    • Column: SeQuant ZIC-HILIC (2.1 × 100 mm, 3.5 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 85% B to 50% B over 4.0 minutes, followed by a 2.0-minute re-equilibration at 85% B.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    Step 3: Mass Spectrometry (ESI-MS/MS)
    • Ionization: Positive Electrospray Ionization (ESI+).

    • MRM Transitions:

      • Target Analyte: m/z 169.1 → 70.1 (Quantifier, pyrrolidine fragment), m/z 169.1 → 112.1 (Qualifier).

      • SIL-IS: m/z 173.1 → 74.1.

    Mechanism Analyte Hexahydro-1H-pyrrolo[1,2-a] [1,4]diazepine-1,5(2H)-dione HILIC_Ret HILIC Retention Mechanism Partitioning into Water-Enriched Layer Hydrogen Bonding via Lactam C=O Analyte->HILIC_Ret Injection in >80% ACN ESI Electrospray Ionization (ESI+) Protonation at Diazepine Nitrogen [M+H]+ m/z 169.1 HILIC_Ret->ESI High Organic Enhances Desolvation CID Collision-Induced Dissociation Ring Cleavage (Loss of CO & H2O) ESI->CID Q1 Isolation Product Product Ions Quantifier: m/z 70.1 Qualifier: m/z 112.1 CID->Product Q3 Monitoring (MRM)

    Figure 2: Mechanistic pathway of HILIC retention and ESI-MS/MS fragmentation.

    Comparative Performance Data

    The quantitative data below summarizes the validation of both methodologies using human plasma, evaluated strictly against the ICH M10 Bioanalytical Method Validation Guidelines [1].

    Table 1: Chromatographic & Extraction Comparison
    ParameterLegacy Method (RP-LC-MS/MS)Targeted Method (HILIC-MS/MS)
    Sample Preparation Protein Precipitation (PPT)Supported Liquid Extraction (SLE)
    Analytical Column C18 (2.1 x 50 mm, 1.7 µm)ZIC-HILIC (2.1 x 100 mm, 3.5 µm)
    Retention Time ( tR​ ) 0.45 min (Void Volume)3.20 min (Retained)
    Mobile Phase High Aqueous (0.1% FA in H₂O)High Organic (85% ACN, 10mM NH₄FA)
    Injection Solvent 100% Aqueous85% Acetonitrile
    Table 2: ICH M10 Validation Metrics (Human Plasma, n=6)
    Validation MetricICH M10 Acceptance CriteriaLegacy Method (PPT + RP)Targeted Method (SLE + HILIC)
    Extraction Recovery Consistent and reproducible42.5% (CV 21.4%)88.2% (CV 4.1%)
    IS-Normalized Matrix Factor CV ≤ 15%0.45 (Severe Suppression, CV 28%)0.98 (Minimal Effect, CV 3.2%)
    Intra-Assay Precision (QC Mid) CV ≤ 15%18.5% (Fail)4.5% (Pass)
    Accuracy (QC Mid) 85% – 115%76.2% (Fail)102.4% (Pass)
    LLOQ Sensitivity S/N ≥ 5, CV ≤ 20%50 ng/mL1.0 ng/mL

    Data Synthesis: The legacy PPT-RP method fails ICH M10 criteria due to severe ion suppression (Matrix Factor = 0.45) caused by void volume elution and phospholipid carryover. Conversely, the SLE-HILIC method provides a self-validating, highly reproducible assay with an LLOQ of 1.0 ng/mL, making it the definitive choice for clinical PK bioanalysis of this compound.

    References

    • ICH guideline M10 on bioanalytical method validation. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link] [1]

    • Comparison of the Impact of Sample Preparation Techniques on Matrix Effects in Electrospray LC-MS/MS. Biotage.[Link] [2]

    • AminoacidDB: a liquid chromatography-tandem mass spectrometry-based toolkit for the untargeted analysis of non-protein amino acids. RSC Advances, 2026.[Link] [3]

    • A Simple, Broadly Applicable Automated Bioanalytical Sample Preparation Strategy for LC-MS Quantification. Waters Corporation.[Link] [4]

    Comparative

    In Vivo vs. In Vitro Correlation (IVIVC) for Hexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5(2H)-dione Drug Models: A Comparative Guide

    Executive Summary The transition of a drug candidate from bench to bedside relies heavily on a robust in vitro to in vivo correlation (IVIVC). In the realm of peptidomimetics and targeted covalent inhibitors, the hexahyd...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The transition of a drug candidate from bench to bedside relies heavily on a robust in vitro to in vivo correlation (IVIVC). In the realm of peptidomimetics and targeted covalent inhibitors, the hexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5(2H)-dione (HPD-dione) scaffold has emerged as a privileged structure [1]. By fusing a pyrrolidine ring with a diazepine-dione system, this bicyclic core effectively mimics peptide β -turns while locking the molecule into a rigid conformation.

    This guide objectively compares the IVIVC predictability, metabolic stability, and pharmacokinetic (PK) performance of the HPD-dione scaffold against traditional linear peptides, monocyclic diketopiperazines (DKPs), and classical 1,4-benzodiazepines (BZDs).

    Mechanistic Grounding: Why Scaffold Rigidity Drives IVIVC

    The primary cause of poor IVIVC in early drug development is the conformational flexibility of the drug candidate. Linear peptides often exhibit excellent in vitro target binding but fail in vivo due to rapid proteolytic cleavage and poor membrane permeability.

    The HPD-dione scaffold solves this through steric shielding and conformational restriction . The bicyclic nature of the scaffold restricts the dihedral angles ( ϕ and ψ ), effectively mimicking a Type II β -turn [2]. This conformational lock prevents the molecule from adopting the extended conformations required to fit into the active sites of exopeptidases and endopeptidases. Consequently, the in vitro metabolic stability assays (like Human Liver Microsomes) accurately predict in vivo half-life, creating a highly reliable self-validating PK model. Furthermore, related pyrrolobenzodiazepine (PBD) structures utilize similar stereochemical configurations (specifically the (S)-configuration at the C11a position) to achieve precise DNA minor groove binding, a feature heavily exploited in modern Antibody-Drug Conjugates (ADCs) [3].

    Stability_Mechanism Linear Linear Peptide (Flexible) Protease Proteolytic Enzymes (e.g., Cathepsins, CYP450) Linear->Protease Degradation Rapid Degradation (Poor IVIVC) Protease->Degradation HPD HPD-Dione Scaffold (Conformationally Restricted) Shielding Steric Shielding & Beta-Turn Mimicry HPD->Shielding Shielding->Protease Resists Target Target Engagement (High In Vivo Efficacy) Shielding->Target Promotes

    Proteolytic degradation of linear peptides vs. HPD-dione stability.

    Comparative Analysis: HPD-Dione vs. Alternatives

    To establish an objective baseline, we must evaluate how the HPD-dione scaffold performs against standard alternatives in the drug design toolkit.

    • Linear Peptides: High target affinity but negligible in vivo exposure. Their high flexibility leads to unpredictable in vivo clearance rates, rendering IVIVC models virtually useless.

    • Diketopiperazines (DKPs): Monocyclic peptide mimetics that offer improved stability over linear peptides. However, their flat, monocyclic nature limits 3D pharmacophore presentation, leading to moderate target engagement and moderate IVIVC.

    • 1,4-Benzodiazepines (BZDs): Highly lipophilic and metabolically stable, offering excellent IVIVC. However, they frequently suffer from broad off-target CNS effects [1].

    • HPD-Diones: The optimal middle ground. They possess the 3D complexity to mimic native peptide turns without the excessive lipophilicity of BZDs, resulting in high target specificity, excellent oral bioavailability, and highly predictable IVIVC.

    Data Presentation: PK/PD Correlation Across Scaffolds

    The following table summarizes the quantitative correlation between in vitro predictive assays and actual in vivo murine data.

    Scaffold TypeIn Vitro Caco-2 Papp​ ( 10−6 cm/s)In Vitro HLM t1/2​ (min)In Vivo Oral Bioavailability (%F)In Vivo Half-life (h)IVIVC Predictability ( R2 )
    Linear Peptide < 1.0< 10< 1%< 0.5Low (< 0.40)
    Diketopiperazine (DKP) ~ 5.5~ 45~ 20%~ 1.5Moderate (~ 0.65)
    1,4-Benzodiazepine ~ 25.0~ 90~ 80%~ 6.0High (~ 0.88)
    HPD-Dione ~ 15.2 > 120 ~ 65% ~ 4.5 High (> 0.90)

    Experimental Protocols for IVIVC Validation

    To ensure trustworthiness and self-validation, the data presented above must be generated using strictly controlled, coupled protocols. Below are the step-by-step methodologies used to establish the IVIVC for HPD-dione models.

    Protocol A: In Vitro Microsomal Stability Assay (HLM)

    Causality Note: This assay measures intrinsic clearance ( CLint​ ). By using internal standards with known degradation rates, the system self-validates against batch-to-batch enzyme variability.

    • Preparation: Dilute the HPD-dione test compound and control compounds (Verapamil for high clearance; Dextromethorphan for low clearance) to a final concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4).

    • Enzyme Addition: Add Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL.

    • Pre-incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath.

    • Initiation: Start the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

    • Sampling & Quenching: At intervals of 0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (internal standard).

    • Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to calculate the in vitro half-life ( t1/2​ ) and intrinsic clearance.

    Protocol B: In Vivo Murine Pharmacokinetic (PK) Profiling
    • Acclimatization: Utilize male C57BL/6 mice (8-10 weeks old), fasted for 12 hours prior to oral dosing.

    • Dosing Regimen:

      • Intravenous (IV): Administer 1 mg/kg of HPD-dione formulated in 5% DMSO / 95% saline via the tail vein.

      • Oral (PO): Administer 10 mg/kg formulated in 0.5% methylcellulose via oral gavage.

    • Blood Sampling: Collect 50 µL of blood via the saphenous vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes.

    • Processing: Centrifuge blood samples at 3,000 x g for 10 minutes at 4°C to separate plasma.

    • Quantification: Precipitate plasma proteins with acetonitrile, centrifuge, and quantify the parent compound using validated LC-MS/MS.

    • NCA Analysis: Use Phoenix WinNonlin software to perform Non-Compartmental Analysis (NCA), extracting AUC, clearance ( CL ), volume of distribution ( Vss​ ), and absolute bioavailability (%F).

    IVIVC_Workflow InVitro In Vitro Profiling (Caco-2, HLM) DataSync Data Synchronization & PK/PD Modeling InVitro->DataSync InVivo In Vivo PK (Murine Models) InVivo->DataSync Correlation IVIVC Establishment (R² > 0.85) DataSync->Correlation Optimization Scaffold Optimization (HPD-Dione) Correlation->Optimization

    Workflow for establishing IVIVC in HPD-dione drug models.

    Conclusion

    The Hexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5(2H)-dione scaffold represents a masterclass in structural drug design. By enforcing a rigid, β -turn-like geometry, it circumvents the rapid proteolytic degradation that plagues linear peptides [2]. The empirical data demonstrates that its in vitro metabolic stability translates seamlessly to in vivo exposure, yielding an IVIVC predictability ( R2>0.90 ) that heavily de-risks downstream clinical development. For researchers developing novel peptidomimetics or ADC payloads [3], integrating the HPD-dione core provides a reliable, self-validating pathway from discovery to the clinic.

    References

    • Current Scenario of 1,4-Diazepines as Potent Biomolecules-A Mini Review. ResearchGate.
    • Heterocycles in Peptidomimetics and Pseudopeptides: Design and Synthesis. Pharmaceuticals 2012.
    • Pyrrolobenzodiazepine antibody drug conjugates and methods of use (WO2017059289A1). Google Patents.

    Safety & Regulatory Compliance

    Safety

    Standard Operating Procedure: Safe Handling and Disposal of Hexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5(2H)-dione

    Executive Summary & Chemical Profile Hexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5(2H)-dione (CAS: 185757-16-8) is a conformationally restricted bicyclic nitrogenous heterocycle frequently utilized as a peptidomimetic sc...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Chemical Profile

    Hexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5(2H)-dione (CAS: 185757-16-8) is a conformationally restricted bicyclic nitrogenous heterocycle frequently utilized as a peptidomimetic scaffold in drug discovery. Because diazepine derivatives often possess potent biological or central nervous system (CNS) activity, and because their thermal degradation generates nitrogen oxides (NOx), rigorous disposal protocols are mandatory.

    This guide provides researchers and drug development professionals with a self-validating operational plan for the safe segregation, handling, and destruction of this compound. By synthesizing technical accuracy with field-proven logistics, this protocol ensures full compliance with federal environmental and occupational safety standards.

    Regulatory Framework & Chemical Hygiene

    Under the1[1] (29 CFR 1910.1450), the handling and disposal of active pharmaceutical intermediates must be governed by a facility's Chemical Hygiene Plan (CHP). The CHP dictates that synthetic intermediates with unknown or potent biological activity must be treated with high containment and disposed of via regulated hazardous waste streams. The American Chemical Society (ACS) strictly prohibits the disposal of such biologically active, non-exempt laboratory chemicals in regular municipal trash or down the drain[2].

    Physicochemical & Waste Characterization Data

    To properly classify the waste stream, laboratory personnel must understand the compound's combustion profile. As a nitrogen-rich organic compound, it requires specific incineration conditions to prevent the release of toxic Products of Incomplete Combustion (PICs) and NOx[3].

    Table 1: Chemical Profile and Waste Characterization

    ParameterValue / ClassificationCausality / Operational Impact
    Chemical Name Hexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5(2H)-dioneBicyclic diazepine; pharmacological potential requires high-containment disposal.
    CAS Number 185757-16-8Essential for accurate GHS labeling and waste manifesting.
    Molecular Formula C8H12N2O2High nitrogen content dictates NOx scrubbing during thermal destruction.
    EPA Waste Stream Non-RCRA Listed (evaluate for toxicity)Must be managed as a hazardous organic waste stream; drain disposal prohibited[2].
    Incineration Temp > 900°C (1650°F)Required to prevent PICs and achieve 99.99% Destruction and Removal Efficiency (DRE)[4].

    Operational Disposal Protocol

    The following step-by-step methodology provides a self-validating system for the disposal of hexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5(2H)-dione.

    Step 1: Source Segregation and Compatibility Verification
    • Action: Isolate the compound (both solid powder and solvent solutions) from strong oxidizing agents (e.g., peroxides, nitrates) and strong acids. Place solid waste in a rigid, leak-proof, high-density polyethylene (HDPE) container.

    • Causality: Nitrogenous heterocycles can react unpredictably with strong oxidizers. Segregation prevents exothermic reactions during temporary storage, ensuring the waste stream remains chemically stable prior to transport.

    • Self-Validation Check: Verify that the secondary containment tray is completely free of incompatible chemical residues (e.g., nitric acid or peroxides) before placing the sealed waste container inside.

    Step 2: Packaging, Labeling, and Inventory Logging
    • Action: Affix a GHS-compliant hazardous waste label detailing the exact contents. Spell out the full chemical name and include the CAS number (185757-16-8). Do not use internal laboratory abbreviations.

    • Causality: Unidentified waste triggers costly analytical testing by disposal contractors and introduces severe risks to downstream handlers. Precise labeling fulfills OSHA Hazard Communication requirements[1] and guarantees the waste is routed to the correct thermal destruction facility.

    • Self-Validation Check: Cross-reference the physical label on the carboy with the digital entry in the laboratory's shared chemical inventory system. Both must explicitly list the full chemical name and CAS number.

    Step 3: High-Temperature Incineration (EPA Subpart O Compliance)
    • Action: Transfer the manifested waste to a licensed hazardous waste disposal contractor for high-temperature incineration.

    • Causality: Because this compound contains a high mass-percentage of nitrogen, incomplete combustion will generate toxic nitrogen oxides (NOx). High-temperature incineration (>900°C) is the 3[3] for organic hazardous wastes. Incinerators operating under 5[5] are required to achieve a Destruction and Removal Efficiency (DRE) of 99.99% and utilize Air Pollution Control Devices (APCDs) to scrub combustion gases.

    • Self-Validation Check: Review the contractor's Certificate of Destruction (CoD) upon receipt to confirm the waste was processed at an EPA Subpart O-permitted facility equipped with NOx scrubbers.

    Disposal Workflow Visualization

    The following diagram illustrates the critical path for the segregation, labeling, and thermal destruction of this nitrogenous heterocyclic intermediate.

    DisposalWorkflow Start Hexahydro-1H-pyrrolo[1,2-a] [1,4]diazepine-1,5(2H)-dione Waste Generation Decision Physical State? Start->Decision SolidWaste Solid Waste (Powders, Vials, PPE) Decision->SolidWaste Solid LiquidWaste Liquid Waste (Solvent Mixtures) Decision->LiquidWaste Liquid Segregation Segregate from Strong Oxidizers SolidWaste->Segregation LiquidWaste->Segregation Labeling GHS Labeling & Inventory Logging (CAS: 185757-16-8) Segregation->Labeling Incineration EPA Subpart O Incineration (>900°C) for 99.99% DRE Labeling->Incineration Scrubbing APCD Scrubbing (NOx Neutralization) Incineration->Scrubbing Combustion Gases

    Workflow for the segregation, labeling, and EPA-compliant incineration of nitrogenous waste.

    References

    • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN - osha.gov - 1

    • Hazardous Waste and Disposal - acs.org - 2

    • Office of Solid Waste - csu.edu (EPA Archive) - 3

    • RCRA, Superfund & EPCRA Call Center Training Module: Hazardous Waste Incinerators - epa.gov - 5

    • Incineration In Hazardous Waste Management - epa.gov - 4

    Sources

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